3'-O-Methyltaxifolin
Description
(+)-Dihydroisorhamnetin has been reported in Anastatica hierochuntica, Urospermum dalechampii, and other organisms with data available.
Properties
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O7/c1-22-11-4-7(2-3-9(11)18)16-15(21)14(20)13-10(19)5-8(17)6-12(13)23-16/h2-6,15-19,21H,1H3/t15-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYULKXTGMJKKM-JKSUJKDBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901313675 | |
| Record name | (+)-Dihydroisorhamnetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55812-91-4 | |
| Record name | (+)-Dihydroisorhamnetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55812-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-O-Methyltaxifolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055812914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Dihydroisorhamnetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-O-METHYLTAXIFOLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYS2A6GP1Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3'-O-Methyltaxifolin: A Technical Guide to Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-O-Methyltaxifolin is a naturally occurring flavanonol, a type of flavonoid, that has garnered interest in the scientific community for its potential therapeutic properties. As a methylated derivative of taxifolin (B1681242) (dihydroquercetin), it exhibits unique physicochemical characteristics that may influence its bioavailability and biological activity. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed protocols for its isolation and purification, and an exploration of its known signaling pathways, particularly its role in inducing apoptosis.
Natural Sources of this compound
To date, the primary identified natural source of this compound is the plant Pulicaria jaubertii, a member of the Asteraceae family.[1][2][3] While research into other natural sources is ongoing, phytochemical screening of other species within the Pulicaria genus and related genera may reveal additional sources of this methylated flavonoid.
Isolation and Purification of this compound
The isolation of this compound from its natural source involves a multi-step process of extraction and chromatography. The following protocols are based on methodologies reported for the isolation of flavonoids from Pulicaria jaubertii.[2]
Extraction
The initial step involves the extraction of the compound from the plant material.
Experimental Protocol: Methanolic Extraction of Pulicaria jaubertii
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Plant Material Preparation: Air-dry the aerial parts of Pulicaria jaubertii and grind them into a fine powder.
-
Extraction: Macerate the powdered plant material (e.g., 1.5 kg) with methanol (B129727) (e.g., 3 x 7 L) at room temperature for 24 hours for each extraction.
-
Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
Solvent Partitioning
The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.
Experimental Protocol: Liquid-Liquid Partitioning
-
Suspension: Suspend the crude methanolic extract (e.g., 85 g) in distilled water (e.g., 500 mL).
-
Partitioning: Successively partition the aqueous suspension with solvents of increasing polarity:
-
n-hexane
-
Ethyl acetate (B1210297)
-
n-butanol
-
-
Fraction Collection: Collect the respective fractions. This compound is expected to be enriched in the ethyl acetate fraction.
Chromatographic Purification
The ethyl acetate fraction, rich in flavonoids, is then subjected to one or more chromatographic steps to isolate this compound.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Prepare a silica (B1680970) gel column.
-
Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent and load it onto the column.
-
Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of methylene (B1212753) chloride and methanol, with the methanol concentration gradually increasing.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Further Purification: Fractions containing this compound may require further purification using techniques like preparative HPLC or Sephadex LH-20 column chromatography to achieve high purity.
Analytical and Preparative High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for both the analysis of fractions and the final purification of this compound.
Table 1: Exemplar HPLC Conditions for Flavonoid Analysis and Purification
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) | C18 reverse-phase (e.g., 19 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Example: 10-40% B over 30 min | Optimized based on analytical run |
| Flow Rate | 1 mL/min | 10-20 mL/min |
| Detection | UV at 280 nm and 340 nm | UV at 280 nm and 340 nm |
| Injection Volume | 10-20 µL | 1-5 mL (concentration dependent) |
Note: These are general conditions and should be optimized for the specific separation of this compound.
Quantitative Data
While specific yield percentages for the isolation of pure this compound are not extensively reported in the literature, the following table summarizes the quantitative information available from the extraction of Pulicaria jaubertii.[2]
Table 2: Extraction and Partitioning Yields from Pulicaria jaubertii
| Step | Starting Material | Yield |
| Methanol Extraction | 1.5 kg of dried aerial parts | 85 g of crude extract |
| n-hexane Partition | 85 g of crude extract | 30 g of n-hexane fraction |
| Ethyl Acetate Partition | Remaining aqueous suspension | 12 g of ethyl acetate fraction |
| n-butanol Partition | Remaining aqueous suspension | 8 g of n-butanol fraction |
Signaling Pathways of this compound
This compound has been shown to exhibit anticancer activity, in part, by inducing apoptosis. The primary mechanism identified involves the activation of the intrinsic (mitochondrial) apoptotic pathway.
Induction of Apoptosis
Studies on HCT-116 colon cancer cells have demonstrated that this compound treatment leads to an increase in the expression of caspase-3 and caspase-9. Caspase-9 is an initiator caspase in the intrinsic pathway, and its activation leads to a cascade that includes the activation of executioner caspases like caspase-3.
Modulation of the Bcl-2 Family
While direct studies on the effect of this compound on the Bcl-2 family of proteins are limited, research on the parent compound, taxifolin, and other flavonoids suggests a modulatory role. Taxifolin has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical event in the initiation of the intrinsic apoptotic pathway, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates caspase-9.
Visualizations
Experimental Workflow
Caption: Isolation workflow for this compound.
Apoptosis Signaling Pathway
Caption: this compound induced apoptosis pathway.
Conclusion
This compound represents a promising natural product with potential applications in drug development, particularly in the field of oncology. This guide provides a comprehensive overview of the current knowledge regarding its natural sources, isolation, and mechanism of action. Further research is warranted to identify additional natural sources, optimize isolation protocols to improve yields, and further elucidate the intricate signaling pathways modulated by this compound. Such efforts will be crucial in unlocking the full therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Taxifolin stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC–ESI-MS monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Anticancer Potentials of Taxifolin and Quercetin Methylated Derivatives against HCT-116 Cell Lines: Effects of O-Methylation on Taxifolin and Quercetin as Preliminary Natural Leads - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Biological Activity of 3'-O-Methyltaxifolin
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-O-Methyltaxifolin, a methylated derivative of the flavonoid taxifolin (B1681242) (dihydroquercetin), has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the current understanding of its biological activities, with a primary focus on its anticancer properties. This document synthesizes available quantitative data, details experimental methodologies, and visualizes key cellular pathways to serve as a valuable resource for researchers in the fields of oncology, pharmacology, and natural product chemistry.
Introduction
Flavonoids, a diverse group of polyphenolic compounds found in plants, are renowned for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Methylation of flavonoids can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability, which in turn can enhance their bioavailability and therapeutic efficacy. This compound is one such methylated flavonoid that has demonstrated promising biological potential, particularly in the realm of cancer research. This guide will delve into the specifics of its observed activities, the experimental basis for these findings, and the underlying molecular mechanisms.
Anticancer Activity
The most well-documented biological activity of this compound to date is its ability to inhibit the proliferation of cancer cells. This has been primarily demonstrated in colon cancer.
In Vitro Antiproliferative Effects
Studies have shown that this compound exhibits antiproliferative activity against human colon cancer cell lines. A key study evaluated its effect on the HCT-116 cell line, a widely used model for colorectal cancer research.
Table 1: Antiproliferative Activity of this compound against HCT-116 Colon Cancer Cells [1][2]
| Compound | Cell Line | IC50 (µg/mL) |
| This compound | HCT-116 | 36 ± 2.25 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Anticancer Action: Induction of Apoptosis
The primary mechanism by which this compound exerts its anticancer effects is through the induction of apoptosis, or programmed cell death. This is a crucial pathway for eliminating damaged or cancerous cells. Research has indicated that treatment of HCT-116 cells with this compound leads to an increase in the expression of key apoptotic proteins.[1][2]
-
Caspase-3 and Caspase-9 Activation: Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. The increased expression of both caspase-3 and caspase-9 in HCT-116 cells following treatment with this compound suggests the activation of the intrinsic apoptotic pathway.[1]
Below is a diagram illustrating the proposed apoptotic signaling pathway initiated by this compound in cancer cells.
Experimental Protocols
This section provides a detailed description of the methodologies used to evaluate the anticancer activity of this compound.
Cell Culture
-
Cell Lines: Human colorectal carcinoma (HCT-116) and human embryonic kidney (HEK-293) cells are commonly used.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified incubator with a 5% CO2 atmosphere.
MTT Antiproliferative Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 20,000 cells per well.
-
Treatment: After cell attachment, they are treated with various concentrations of this compound (e.g., 5.0 to 40 µg/mL) for a specified period, typically 48 hours.
-
MTT Addition: Following treatment, MTT solution (5.0 mg/mL) is added to each well, and the plates are incubated for 4 hours.
-
Solubilization: The resulting formazan (B1609692) crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The optical density (OD) is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells.
The workflow for the MTT assay is depicted in the following diagram.
Caspase Expression Analysis (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the levels of specific caspases.
-
Cell Culture and Treatment: HCT-116 cells are cultured in 96-well plates and treated with this compound.
-
Cell Lysis: After treatment, cells are lysed to release intracellular proteins.
-
ELISA Procedure: Commercially available ELISA kits for caspase-3 and caspase-9 are used according to the manufacturer's instructions to measure the concentration of these proteins in the cell lysates.
Other Potential Biological Activities
While the anticancer effects of this compound are the most extensively studied, its structural similarity to taxifolin suggests that it may possess other biological activities worth investigating. The parent compound, taxifolin, is known for its potent antioxidant and anti-inflammatory properties. Future research should aim to quantify these activities for this compound and elucidate the underlying mechanisms.
Conclusion and Future Directions
This compound is a promising natural product derivative with demonstrated anticancer activity against colon cancer cells, primarily through the induction of apoptosis via the intrinsic pathway. The methodologies for evaluating its antiproliferative effects are well-established. However, to fully realize its therapeutic potential, further research is warranted in several key areas:
-
Broadening the Scope of Anticancer Studies: Evaluating the efficacy of this compound against a wider range of cancer cell lines is crucial.
-
Investigating Other Biological Activities: Comprehensive studies on its antioxidant, anti-inflammatory, and other potential bioactivities are needed to provide a complete pharmacological profile.
-
In Vivo Studies: Preclinical animal studies are essential to assess the in vivo efficacy, safety, and pharmacokinetic profile of this compound.
-
Structure-Activity Relationship Studies: Comparing the activity of this compound with other taxifolin derivatives will provide valuable insights for the design of more potent and selective therapeutic agents.
This technical guide serves as a foundational resource for the scientific community to build upon, fostering further investigation into the promising therapeutic applications of this compound.
References
Physicochemical Properties of 3'-O-Methyltaxifolin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-O-Methyltaxifolin, a naturally occurring dihydroflavonol, has garnered significant interest within the scientific community due to its potential therapeutic applications, particularly in oncology. A comprehensive understanding of its physicochemical properties is paramount for its development as a drug candidate. This technical guide provides a detailed overview of the known physicochemical characteristics of this compound, alongside experimental protocols for their determination. Furthermore, it elucidates the molecular mechanism of its anticancer activity by detailing the intrinsic apoptosis signaling pathway it induces. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate comprehension and further research.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. While extensive experimental data for this compound is not abundant in the current literature, this section summarizes the available information, including data for its parent compound, taxifolin, for comparative purposes.
General Properties
| Property | Value | Source |
| IUPAC Name | (2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-2,3-dihydrochromen-4-one | - |
| Synonyms | (+)-Dihydroisorhamnetin | [1] |
| CAS Number | 55812-91-4 | [1] |
| Molecular Formula | C₁₆H₁₄O₇ | [1] |
| Molecular Weight | 318.28 g/mol | [1] |
| Physical State | Not explicitly reported for this compound. The related compound, 7,3′-di-O-methyltaxifolin, is described as an off-white amorphous powder. | [2] |
Predicted Physicochemical Data
A number of physicochemical properties for this compound have been predicted using computational models. These values provide useful estimates in the absence of experimental data.
| Property | Predicted Value | Source |
| Boiling Point | 640.4 ± 55.0 °C | |
| Density | 1.558 ± 0.06 g/cm³ | |
| pKa | 7.39 ± 0.60 |
Solubility Profile (Data for Taxifolin)
| Solvent | Solubility | Source |
| Aqueous Buffers (pH 7.2) | Sparingly soluble | - |
| DMSO:PBS (1:1) | ~0.5 mg/mL | - |
| Ethanol | ~3 mg/mL | - |
| DMSO | ~30 mg/mL | - |
| Dimethylformamide (DMF) | ~30 mg/mL | - |
Biological Activity: Induction of Apoptosis
This compound has demonstrated notable anticancer activity, primarily through the induction of apoptosis in cancer cells. Studies on the human colon carcinoma cell line HCT-116 have shown that it triggers the intrinsic pathway of apoptosis.
Mechanism of Action
The proposed mechanism involves the modulation of the Bax/Bcl-2 protein ratio, leading to the release of cytochrome c from the mitochondria into the cytosol. This event initiates a caspase cascade, culminating in the activation of the executioner caspase-3 and subsequent programmed cell death.
Signaling Pathway Diagram
The following diagram illustrates the intrinsic apoptosis pathway induced by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the physicochemical characterization and biological evaluation of this compound.
Determination of Solubility
Objective: To determine the solubility of this compound in various solvents.
Materials:
-
This compound
-
Solvents (e.g., water, ethanol, DMSO, DMF)
-
Vials with screw caps
-
Analytical balance
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.
-
Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.
-
Dilute the supernatant with the respective solvent to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.
-
Calculate the solubility in mg/mL or mol/L.
MTT Assay for Cell Viability
Objective: To assess the cytotoxic effect of this compound on cancer cells (e.g., HCT-116).
Materials:
-
HCT-116 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well plate reader
Procedure:
-
Seed HCT-116 cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in a complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
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After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37 °C.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Workflow for Apoptosis Pathway Analysis
The following diagram outlines the experimental workflow to investigate the induction of apoptosis by this compound.
Conclusion
This compound is a promising natural compound with demonstrated anticancer properties mediated through the induction of the intrinsic apoptosis pathway. While some of its physicochemical properties have been predicted, further experimental validation, particularly for melting point and solubility, is crucial for its advancement as a therapeutic agent. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development to facilitate continued investigation into the therapeutic potential of this compound.
References
3'-O-Methyltaxifolin: A Technical Guide to Bioavailability and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-O-Methyltaxifolin is a methylated metabolite of taxifolin (B1681242) (dihydroquercetin), a natural flavonoid found in various plants. Like its parent compound, this compound has garnered interest for its potential pharmacological activities. Understanding its bioavailability and metabolic fate is crucial for evaluating its therapeutic potential and for the development of novel drug candidates. This technical guide provides a comprehensive overview of the current knowledge on the bioavailability and metabolism of this compound, including quantitative data, detailed experimental protocols, and visualization of relevant biological pathways.
Bioavailability and Pharmacokinetics
The bioavailability of this compound is intrinsically linked to the administration of its parent compound, taxifolin. Following oral administration, taxifolin undergoes metabolism, leading to the formation of this compound, which can be detected in rat plasma.[1] While comprehensive pharmacokinetic studies on directly administered this compound are limited, the O-methylation is a critical step in the metabolic pathway of taxifolin. This methylation is likely mediated by the enzyme Catechol-O-methyltransferase (COMT), which is known to metabolize catecholic compounds.[2][3]
Quantitative Pharmacokinetic Parameters
Direct pharmacokinetic parameters for this compound are not extensively reported in the literature. However, a validated UPLC-MS method has been developed to quantify its presence in rat plasma after oral administration of taxifolin.[1]
| Parameter | Value | Species | Administration | Notes |
| Lower Limit of Quantification (LLOQ) | 2.75 ng/mL | Rat | Oral (of taxifolin) | UPLC-MS method in plasma.[1] |
| Intra-day Precision (% RSD) | < 7.2% | Rat | Oral (of taxifolin) | UPLC-MS method validation. |
| Inter-day Precision (% RSD) | < 7.2% | Rat | Oral (of taxifolin) | UPLC-MS method validation. |
| Accuracy (% deviation) | -5.0 to 4.7% | Rat | Oral (of taxifolin) | UPLC-MS method validation. |
| Overall Recovery | > 72.0% | Rat | Oral (of taxifolin) | UPLC-MS method validation. |
Metabolism
The primary metabolic pathway leading to the formation of this compound from taxifolin is O-methylation. This reaction is catalyzed by Catechol-O-methyltransferase (COMT), a key enzyme in the metabolism of catechols.
In Vitro Metabolism
Studies using rat liver microsomes have been employed to investigate the in vitro biotransformation of flavonoids. While some flavonoids are extensively metabolized, taxifolin was reported to have no detectable metabolites in one such study, suggesting that other metabolic pathways or enzyme systems, such as COMT which is also present in other tissues, play a more significant role in its methylation.
Experimental Protocols
Quantification of this compound in Rat Plasma by UPLC-MS
This protocol is based on the method developed for the identification and assay of this compound in rat plasma.
a. Sample Preparation:
-
To 100 µL of rat plasma, add an internal standard solution.
-
Perform liquid-liquid extraction with ethyl acetate.
-
Vortex the mixture and then centrifuge.
-
Separate the organic layer and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
b. UPLC-MS Analysis:
-
Column: Sunfire™ C18 column (2.1 mm × 50 mm, 3.5 µm).
-
Mobile Phase: A suitable gradient of acetonitrile (B52724) and water with a modifier like formic acid or ammonium (B1175870) acetate.
-
Flow Rate: As optimized for the column and system.
-
Injection Volume: Typically 5-10 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for the specific m/z transitions of this compound and the internal standard.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is based on the methodology used to evaluate the anticancer activity of this compound against HCT-116 cells.
a. Cell Culture and Treatment:
-
Culture HCT-116 human colorectal carcinoma cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in 96-well plates at a suitable density.
-
After cell attachment, treat the cells with various concentrations of this compound for a specified duration (e.g., 48 hours). Include a vehicle control.
b. MTT Assay:
-
After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.
-
During the incubation, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
| Cell Line | Compound | IC50 (µg/mL) |
| HCT-116 | This compound | 36 ± 2.25 |
| HCT-116 | Taxifolin | 32 ± 2.35 |
Signaling Pathways
Apoptosis Signaling Pathway
This compound has been shown to induce apoptosis in HCT-116 colon cancer cells. This process is mediated through the activation of caspase-3 and caspase-9, key executioner and initiator caspases in the intrinsic apoptotic pathway, respectively.
Potential Involvement in Other Pathways
The parent compound, taxifolin, has been shown to modulate other significant signaling pathways, which may also be relevant for its methylated metabolites.
-
PI3K/Akt/mTOR Pathway: Taxifolin can inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial in cell growth, proliferation, and survival. This inhibition can contribute to its anticancer effects.
-
Nrf2 Pathway: Taxifolin can activate the Nrf2 antioxidant response pathway, leading to the expression of cytoprotective genes. This is a key mechanism for its antioxidant and chemopreventive properties.
Further research is needed to elucidate the specific effects of this compound on these and other signaling cascades.
Conclusion
This compound is a key metabolite of taxifolin with demonstrated biological activity. While its pharmacokinetic profile is still under investigation, established analytical methods allow for its detection and quantification. The primary route of its formation is through COMT-mediated methylation of taxifolin. Its ability to induce apoptosis highlights its potential as an anticancer agent. Future research should focus on the direct administration of this compound to fully characterize its pharmacokinetic properties and to further explore its mechanisms of action in various disease models. This will be essential for the translation of its therapeutic potential into clinical applications.
References
- 1. Identification and assay of this compound by UPLC-MS in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catechol-O-Methyltransferase (COMT): An Update on Its Role in Cancer, Neurological and Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catechol-O-Methyltransferase (COMT)-mediated methylation metabolism of endogenous bioactive catechols and modulation by endobiotics and xenobiotics: importance in pathophysiology and pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of 3'-O-Methyltaxifolin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-O-Methyltaxifolin, a naturally occurring methylated flavonoid, has garnered increasing interest within the scientific community for its potential therapeutic properties, particularly in oncology. As a derivative of taxifolin (B1681242) (dihydroquercetin), its unique structural modification influences its bioavailability and biological activity. This technical guide provides an in-depth exploration of the discovery, history, and key experimental findings related to this compound. It includes a summary of its isolation from natural sources, its identification as a metabolite of taxifolin, and its mechanism of action in inducing apoptosis in cancer cells. Detailed experimental protocols, quantitative data, and visual representations of experimental workflows and signaling pathways are presented to support further research and development efforts.
Introduction
Flavonoids are a diverse class of polyphenolic compounds found in various plants, known for their wide range of biological activities. Among these, taxifolin (dihydroquercetin) has been extensively studied for its antioxidant, anti-inflammatory, and anticancer properties. The methylation of flavonoids is a critical structural modification that can significantly impact their metabolic stability, bioavailability, and therapeutic efficacy. This compound is one such methylated derivative of taxifolin that has emerged as a compound of interest. This guide traces the scientific journey of this compound, from its initial discovery to recent findings on its biological effects.
Discovery and History
The definitive first discovery of this compound is not explicitly documented in a single, seminal publication. However, its characterization and isolation from natural sources have been detailed in more recent literature, with references suggesting prior, uncited work.
Isolation from Pulicaria jaubertii
A significant milestone in the history of this compound is its isolation from the plant Pulicaria jaubertii, a member of the Asteraceae family. A 2022 study by Mohammed et al. provided a detailed account of the isolation and characterization of this compound along with other flavonoids from this plant.[1][2] The authors of this study, as well as a 2015 publication that also identified the compound in the same plant, noted that these compounds had been "previously isolated from this plant," indicating an earlier discovery that is not clearly referenced.
Identification as a Metabolite of Taxifolin
In addition to its natural occurrence, this compound has been identified as a metabolite of taxifolin. A comprehensive 2016 study on the in vivo metabolism of taxifolin in rats identified 191 metabolites, including this compound. This discovery highlights a crucial aspect of taxifolin's pharmacokinetics and suggests that some of the biological effects of taxifolin may be attributable to its methylated metabolites.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was accomplished through modern spectroscopic techniques. The following data is based on the characterization from its isolation from Pulicaria jaubertii.[1]
| Property | Value |
| Molecular Formula | C₁₆H₁₄O₇ |
| Molecular Weight | 318.28 g/mol |
| Appearance | Amorphous powder |
Table 1: Physicochemical Properties of this compound.
| Technique | Key Findings |
| ¹H NMR | Signals corresponding to the flavonoid backbone with a methoxy (B1213986) group at the 3'-position. |
| ¹³C NMR | Resonances confirming the dihydroflavonol structure and the presence of a methoxy carbon. |
| Mass Spectrometry | Molecular ion peaks consistent with the chemical formula C₁₆H₁₄O₇. |
Table 2: Spectroscopic Data for this compound.
Biological Activity and Mechanism of Action
Research into the biological effects of this compound has primarily focused on its anticancer properties.
Anticancer Activity
Studies have demonstrated the cytotoxic effects of this compound against human colon cancer cell lines, specifically HCT-116.[1][2]
| Compound | Cell Line | IC₅₀ (µg/mL) |
| This compound | HCT-116 | 36 ± 2.25 |
| Taxifolin (parent compound) | HCT-116 | 32 ± 2.35 |
Table 3: In Vitro Anticancer Activity of this compound and Taxifolin.
Induction of Apoptosis
The primary mechanism underlying the anticancer activity of this compound in HCT-116 cells is the induction of apoptosis. This was reported for the first time in the 2022 study by Mohammed et al., which showed that treatment with this compound led to an increased expression of key apoptotic markers.
Signaling Pathways
The apoptotic effect of this compound in HCT-116 colon cancer cells is mediated through the intrinsic apoptotic pathway, characterized by the activation of specific caspases.
Caption: Intrinsic apoptosis pathway induced by this compound.
Experimental Protocols
Isolation of this compound from Pulicaria jaubertii
The following protocol is adapted from Mohammed et al. (2022).
Caption: Workflow for the isolation of this compound.
Detailed Steps:
-
Extraction: The air-dried powdered aerial parts of P. jaubertii (1.5 kg) were exhaustively extracted with methanol (3 x 7 L).
-
Partitioning: The dried methanol extract was suspended in 500 mL of distilled water and successively partitioned with n-hexane, ethyl acetate, and n-butanol.
-
Column Chromatography: The ethyl acetate fraction was subjected to column chromatography on silica gel.
-
Elution: The column was eluted with a gradient of methylene chloride-methanol (from 100:0 to 85:15).
-
Fraction Collection and Purification: Fractions were collected and further purified using additional column chromatography to yield pure this compound.
MTT Assay for Cell Viability
The following protocol is a standard method for assessing cell viability and was used to determine the IC₅₀ of this compound.
-
Cell Seeding: HCT-116 cells were seeded in 96-well plates at a density of 2 x 10⁴ cells/well and incubated for 24 hours.
-
Treatment: Cells were treated with various concentrations of this compound and incubated for 48 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that inhibited cell growth by 50% was calculated.
Caspase Activity Assay
The following protocol is a general method for determining caspase activation.
-
Cell Lysis: HCT-116 cells were treated with this compound for 48 hours, and cell lysates were prepared.
-
ELISA: The expression of caspase-3 and caspase-9 in the cell lysates was determined using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The optical density was measured, which is proportional to the concentration of the respective caspase.
Conclusion and Future Directions
The discovery and characterization of this compound, both as a natural product and a metabolite, have opened new avenues for research in flavonoid chemistry and pharmacology. Its demonstrated anticancer activity, mediated through the induction of apoptosis, positions it as a promising candidate for further preclinical and clinical investigation. Future research should focus on elucidating the complete history of its discovery, exploring its effects on other signaling pathways, and evaluating its therapeutic potential in a broader range of cancer models. Furthermore, understanding the role of its O-methylation in its pharmacokinetic and pharmacodynamic profiles will be crucial for its development as a therapeutic agent.
References
Therapeutic Potential of 3'-O-Methyltaxifolin: A Technical Guide for Researchers
Introduction
3'-O-Methyltaxifolin, a methylated derivative of the flavonoid taxifolin (B1681242) (dihydroquercetin), is emerging as a compound of significant interest in the fields of pharmacology and drug development. Its structural modifications suggest the potential for enhanced bioavailability and distinct biological activities compared to its parent compound. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's therapeutic potential, with a focus on its anticancer, anti-inflammatory, antioxidant, and metabolic effects. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways.
Anticancer Potential
The most well-documented therapeutic potential of this compound lies in its anticancer activity, particularly against colon cancer cells.
Quantitative Data
The antiproliferative activity of this compound has been quantified using the IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Cell Line | IC50 (µg/mL) | Citation |
| This compound | HCT-116 (Colon Cancer) | 36 ± 2.25 | [1] |
| 7,3′-di-O-methyltaxifolin | HCT-116 (Colon Cancer) | 33 ± 1.25 | [1] |
| 7-O-methyltaxifolin | HCT-116 (Colon Cancer) | 34 ± 2.15 | [1] |
| Taxifolin | HCT-116 (Colon Cancer) | 32 ± 2.35 | [1] |
| 3-O-methylquercetin | HCT-116 (Colon Cancer) | 34 ± 2.65 | [1] |
| Quercetin | HCT-116 (Colon Cancer) | 36 ± 1.95 |
Mechanism of Action: Induction of Apoptosis
Studies indicate that this compound induces apoptosis in cancer cells, a form of programmed cell death, which is a key mechanism for anticancer agents. This process is mediated by the activation of caspases, a family of cysteine proteases that play essential roles in apoptosis. Specifically, treatment with this compound has been shown to increase the expression of caspase-3 and caspase-9 in HCT-116 cells, suggesting the involvement of both the intrinsic and extrinsic apoptotic pathways.
References
A Technical Guide to the Antioxidant Properties of 3'-O-Methyltaxifolin
Abstract: 3'-O-Methyltaxifolin, a methylated metabolite of the potent natural flavonoid taxifolin (B1681242) (dihydroquercetin), represents a molecule of significant interest in pharmacology and drug development. While taxifolin is well-regarded for its robust antioxidant activities, the specific properties of its methylated derivatives are less characterized. This technical guide provides a comprehensive overview of the known and projected antioxidant characteristics of this compound. It consolidates the limited available data, outlines the fundamental mechanisms of flavonoid antioxidant action, details standard experimental protocols for assessing these properties, and explores the key cellular signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this compound.
Quantitative Antioxidant Activity
Direct quantitative data on the free-radical scavenging and antioxidant capacity of this compound from standardized assays such as DPPH, ABTS, or FRAP are not extensively reported in the current scientific literature. Research has more frequently focused on its anticancer and antiproliferative effects.[1][2][3] The O-methylation of the catechol group in the B-ring of flavonoids is generally known to decrease the antioxidant activity compared to the parent compounds, as it reduces the hydrogen-donating capability.[4] However, methylated metabolites often exhibit improved bioavailability and metabolic stability, which may contribute to their overall biological effects in vivo.[4]
The table below summarizes the most relevant quantitative data found for this compound, which pertains to its antiproliferative activity. It is crucial to note that this is not a direct measure of antioxidant capacity but reflects its biological activity.
| Assay Type | Cell Line | Parameter | Value | Source |
| Antiproliferative Activity | HCT-116 (Colon Cancer) | IC₅₀ | 36 ± 2.25 µg/mL |
Further research is required to populate the table below with direct antioxidant metrics.
| Antioxidant Assay | Parameter | Value | Standard Reference |
| DPPH Radical Scavenging | IC₅₀ | Data Not Available | Data Not Available |
| ABTS Radical Scavenging | TEAC (Trolox Equivalents) | Data Not Available | Data Not Available |
| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value (µM Fe(II)/mg) | Data Not Available | Data Not Available |
| Oxygen Radical Absorbance Capacity (ORAC) | ORAC Value (µmol TE/µmol) | Data Not Available | Data Not Available |
Mechanisms of Antioxidant Action
The antioxidant properties of flavonoids, including taxifolin and its derivatives, are attributed to several mechanisms:
-
Direct Radical Scavenging: Flavonoids can directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. The catechol (o-dihydroxy) structure on the B-ring of taxifolin is a critical feature for high radical-scavenging activity. Methylation at the 3'-position would likely diminish this specific activity but may not eliminate it entirely.
-
Metal Chelation: Flavonoids can chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), which are catalysts for the Fenton reaction that produces the highly reactive hydroxyl radical. This action prevents the formation of these damaging radicals.
-
Modulation of Cellular Antioxidant Pathways: Flavonoids can exert indirect antioxidant effects by upregulating endogenous defense systems. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. This pathway controls the transcription of numerous antioxidant and cytoprotective genes.
The Nrf2-ARE Signaling Pathway
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or electrophilic compounds like certain flavonoids, Keap1 undergoes a conformational change, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of target genes, initiating the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) peroxidases.
Experimental Methodologies
To quantitatively assess the antioxidant properties of this compound, several standardized in-vitro assays are recommended. The general workflow for these spectrophotometric assays is outlined below.
References
- 1. Comparative Anticancer Potentials of Taxifolin and Quercetin Methylated Derivatives against HCT-116 Cell Lines: Effects of O-Methylation on Taxifolin and Quercetin as Preliminary Natural Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antioxidant evaluation of O-methylated metabolites of catechin, epicatechin and quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential: A Technical Guide to the Effects of 3'-O-Methyltaxifolin on HCT-116 Cells
This technical guide provides an in-depth analysis of the anticancer effects of 3'-O-Methyltaxifolin on the human colorectal carcinoma cell line, HCT-116. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's activity, detailed experimental protocols, and a summary of key quantitative data.
Introduction
This compound, a methylated derivative of the natural flavonoid taxifolin, has demonstrated notable antiproliferative activity against HCT-116 colon cancer cells.[1][2][3][4][5] This guide synthesizes the available research to present a clear understanding of its mechanism of action, focusing on the induction of apoptosis.
Quantitative Data Summary
The cytotoxic and pro-apoptotic effects of this compound and its parent compound, taxifolin, have been evaluated in HCT-116 cells. The following tables summarize the key quantitative findings.
Table 1: Cytotoxicity of Flavonoids against HCT-116 Cells
| Compound | IC50 (µg/mL) after 48h |
| This compound | 36 ± 2.25 |
| Taxifolin | 32 ± 2.35 |
| 7,3′-di-O-methyltaxifolin | 33 ± 1.25 |
| 7-O-methyltaxifolin | 34 ± 2.15 |
| Quercetin | 36 ± 1.95 |
| 3-O-methylquercetin | 34 ± 2.65 |
Table 2: Apoptotic Activity of this compound in HCT-116 Cells
| Assay | Observation | Implication |
| Caspase-3 Expression | Increased after 48h treatment | Activation of executioner caspase, a hallmark of apoptosis. |
| Caspase-9 Expression | Increased after 48h treatment | Activation of initiator caspase, indicating involvement of the intrinsic apoptotic pathway. |
| DAPI Staining | Chromatin condensation and nuclear shrinkage observed | Morphological evidence of apoptosis. |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the anticancer effects of this compound on HCT-116 cells.
Cell Culture
Human colorectal carcinoma (HCT-116) cells are cultured in DMEM supplemented with fetal bovine serum, L-glutamine, penicillin, and streptomycin. Cells are maintained at 37°C in a humidified incubator with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Seed HCT-116 cells (20,000 cells/well) in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
DAPI Staining for Apoptosis Detection
DAPI (4′,6-diamidino-2-phenylindole) staining is used to visualize nuclear morphological changes associated with apoptosis.
-
Cell Treatment: Treat HCT-116 cells with this compound for 48 hours.
-
Fixation: Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.
-
Staining: Stain the cells with DAPI solution for 15 minutes.
-
Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and nuclear fragmentation.
Caspase-3 and Caspase-9 Expression Analysis (ELISA)
Enzyme-linked immunosorbent assays (ELISA) are used to quantify the expression of active caspase-3 and caspase-9.
-
Cell Seeding and Treatment: Culture HCT-116 cells (50,000 cells/well) in 96-well plates. After 24 hours, treat the cells with this compound (e.g., at a concentration of 40 µg/mL) for 48 hours.
-
Cell Lysis: Lyse the cells to release intracellular proteins.
-
ELISA Protocol: Follow the manufacturer's instructions for the specific caspase-3 and caspase-9 ELISA kits. This typically involves incubating the cell lysates in antibody-coated plates, followed by the addition of detection antibodies and a substrate.
-
Data Analysis: Measure the optical density (OD) using a microplate reader. The OD is proportional to the concentration of the respective caspase.
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the proposed signaling pathway and a typical experimental workflow for investigating the anticancer effects of this compound.
Caption: Experimental workflow for assessing this compound's anticancer effects.
References
- 1. Artesunate induces apoptosis and autophagy in HCT116 colon cancer cells, and autophagy inhibition enhances the artesunate-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Cytotoxic, proapoptotic and antioxidative potential of flavonoids isolated from propolis against colon (HCT-116) and breast (MDA-MB-231) cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
Apoptotic Pathways Induced by 3'-O-Methyltaxifolin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-O-Methyltaxifolin, a naturally occurring flavanonol, has emerged as a compound of interest in oncology research due to its potential anticancer activities. This technical guide provides a comprehensive overview of the known apoptotic pathways induced by this compound, with a focus on the core mechanisms substantiated by experimental evidence. The information is tailored for researchers, scientists, and drug development professionals seeking to understand and potentially exploit its pro-apoptotic effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling cascades.
Core Apoptotic Mechanism in HCT-116 Cells
The primary body of evidence for the pro-apoptotic effects of this compound comes from studies on the human colon carcinoma cell line, HCT-116.[1][2][3] The compound has been shown to inhibit cell proliferation and induce the characteristic hallmarks of apoptosis.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the cytotoxic and pro-apoptotic effects of this compound on HCT-116 cells.
Table 1: Cytotoxicity of this compound in HCT-116 Cells [1][2]
| Compound | Cell Line | Assay | IC50 (µg/mL) | Exposure Time (hours) |
| This compound | HCT-116 | MTT | 36 ± 2.25 | 48 |
Table 2: Effect of this compound on Apoptotic Markers in HCT-116 Cells
| Treatment | Marker | Method | Result | Exposure Time (hours) |
| This compound | Nuclear Condensation & Shrinkage | DAPI Staining | Observed increase | 48 |
| This compound | Caspase-9 Expression | ELISA | Increased | 48 |
| This compound | Caspase-3 Expression | ELISA | Increased | 48 |
Signaling Pathways in this compound-Induced Apoptosis
The available evidence strongly suggests that this compound induces apoptosis in HCT-116 cells through the intrinsic, or mitochondrial, pathway. This is evidenced by the increased expression of the initiator caspase-9 and the executioner caspase-3.
While direct experimental evidence for the involvement of the Bcl-2 family of proteins and the PI3K/Akt or MAPK signaling pathways in this compound-induced apoptosis is currently limited, molecular docking studies suggest a favorable binding affinity of this compound to the anti-apoptotic protein Bcl-xL. This suggests a potential mechanism for initiating the mitochondrial cascade. The involvement of PI3K/Akt and MAPK pathways is hypothesized based on the known mechanisms of the parent compound, taxifolin, and other related flavonoids.
Intrinsic Apoptotic Pathway
The diagram below illustrates the confirmed and proposed steps in the intrinsic apoptotic pathway initiated by this compound.
Potential Involvement of PI3K/Akt and MAPK Signaling Pathways
The PI3K/Akt and MAPK signaling pathways are critical regulators of cell survival and apoptosis. While direct evidence for their modulation by this compound is lacking, studies on related flavonoids suggest these pathways as potential targets. Inhibition of the pro-survival PI3K/Akt pathway or modulation of the MAPK pathway could contribute to the pro-apoptotic effects of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and the descriptions available in the cited literature.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Protocol:
-
Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of approximately 2 x 104 cells per well in complete culture medium. Incubate overnight to allow for cell attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.
-
Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
DAPI Staining for Apoptotic Morphology
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds to DNA and is used to visualize nuclear morphology.
Workflow:
Protocol:
-
Cell Culture and Treatment: Grow HCT-116 cells on sterile coverslips in a culture dish and treat with this compound for 48 hours.
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Wash the cells with PBS and incubate with DAPI staining solution (e.g., 1 µg/mL in PBS) for 5-10 minutes in the dark.
-
Mounting and Visualization: Wash the cells with PBS, mount the coverslips onto microscope slides with an anti-fade mounting medium, and visualize under a fluorescence microscope using a UV filter. Apoptotic cells will exhibit condensed and fragmented nuclei.
Caspase-3 and Caspase-9 Expression (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the levels of active caspases in cell lysates.
Workflow:
Protocol:
-
Cell Treatment and Lysis: Treat HCT-116 cells with this compound for 48 hours. Harvest the cells and lyse them using a cell lysis buffer to extract total protein.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific caspase-3 and caspase-9 kits. This typically involves:
-
Adding cell lysates to wells pre-coated with a capture antibody specific for the target caspase.
-
Incubating to allow the caspase to bind to the antibody.
-
Washing away unbound material.
-
Adding a detection antibody that binds to a different epitope on the caspase.
-
Adding a substrate that is converted by an enzyme conjugated to the detection antibody, resulting in a colorimetric signal.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of the caspase in the samples based on a standard curve.
Conclusion and Future Directions
The current body of research indicates that this compound induces apoptosis in HCT-116 colon cancer cells through the intrinsic pathway, characterized by the activation of caspase-9 and caspase-3. While the precise upstream mechanisms involving the Bcl-2 family and other signaling pathways like PI3K/Akt and MAPK are yet to be fully elucidated for this specific compound, the existing data provides a solid foundation for further investigation.
Future research should focus on:
-
Validating the pro-apoptotic effects of this compound in a broader range of cancer cell lines.
-
Conducting Western blot analyses to confirm the modulation of Bcl-2 family proteins (e.g., Bcl-2, Bax, Bcl-xL) and the release of cytochrome c from mitochondria.
-
Investigating the direct effects of this compound on the phosphorylation status and activity of key components of the PI3K/Akt and MAPK signaling pathways.
A deeper understanding of these molecular mechanisms will be crucial for the potential development of this compound as a novel therapeutic agent in cancer treatment.
References
Methodological & Application
Synthesis and Biological Evaluation of 3'-O-Methyltaxifolin
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 3'-O-Methyltaxifolin, a methylated derivative of the natural flavonoid taxifolin (B1681242) (also known as dihydroquercetin). It also presents data on its biological activity, particularly its anticancer effects, and explores the underlying signaling pathways. These notes are intended to serve as a comprehensive resource for researchers in medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of modified flavonoids.
Introduction
Taxifolin, a bioactive flavonoid found in various plants, has garnered significant attention for its antioxidant, anti-inflammatory, and anticancer properties. Chemical modification of flavonoids, such as methylation, can enhance their metabolic stability and bioavailability, potentially leading to improved therapeutic efficacy. This compound is one such derivative where the hydroxyl group at the 3' position of the B-ring is methylated. This modification has been shown to influence its biological activity, making it a compound of interest for further investigation. This application note details a proposed synthetic route for this compound from taxifolin and summarizes its reported anticancer activities.
Quantitative Data
The antiproliferative activity of this compound and related compounds has been evaluated against human colorectal carcinoma (HCT-116) cells. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| This compound | HCT-116 | 36 ± 2.25 | [1][2] |
| Taxifolin | HCT-116 | 32 ± 2.35 | [1][2] |
| 7-O-Methyltaxifolin | HCT-116 | 34 ± 2.15 | [1] |
| 7,3'-di-O-Methyltaxifolin | HCT-116 | 33 ± 1.25 | |
| Quercetin | HCT-116 | 36 ± 1.95 | |
| 3-O-Methylquercetin | HCT-116 | 34 ± 2.65 |
Experimental Protocols
Proposed Synthesis of this compound from Taxifolin
This protocol is a proposed method based on established procedures for the regioselective methylation of flavonoids, which involves the use of protecting groups to achieve site-specific methylation.
Objective: To selectively methylate the 3'-hydroxyl group of taxifolin.
Materials:
-
Taxifolin
-
(Boc)2O (Di-tert-butyl dicarbonate)
-
DMAP (4-Dimethylaminopyridine)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetone
-
Potassium Carbonate (K2CO3), anhydrous
-
Methyl Iodide (CH3I)
-
Trifluoroacetic Acid (TFA)
-
Ethyl Acetate (B1210297)
-
Hexane
-
Silica (B1680970) Gel for column chromatography
-
Argon or Nitrogen gas supply
Procedure:
Step 1: Protection of the 5, 7, and 4'-Hydroxyl Groups
-
Dissolve taxifolin in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).
-
Add DMAP (catalytic amount) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of (Boc)2O (3.5 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the resulting protected taxifolin intermediate by silica gel column chromatography using a hexane-ethyl acetate gradient.
Step 2: Selective Methylation of the 3'-Hydroxyl Group
-
Dissolve the purified, protected taxifolin in anhydrous acetone.
-
Add anhydrous potassium carbonate (K2CO3) (excess) to the solution.
-
Add methyl iodide (CH3I) (1.5 equivalents) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, filter off the K2CO3 and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the methylated intermediate.
Step 3: Deprotection of the Boc Groups
-
Dissolve the methylated intermediate in a mixture of DCM and TFA (e.g., 9:1 v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and TFA under reduced pressure (co-evaporate with toluene (B28343) to remove residual TFA).
-
Purify the final product, this compound, by silica gel column chromatography using a hexane-ethyl acetate gradient.
Step 4: Characterization
-
Confirm the structure and purity of the synthesized this compound using 1H NMR, 13C NMR, and mass spectrometry.
Visualizations
Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Apoptosis Signaling Pathway
Studies have shown that this compound can induce apoptosis in cancer cells, a process mediated by the activation of caspases. The expression of caspase-3 and caspase-9, key executioner and initiator caspases, respectively, is increased following treatment with this compound. This suggests that the compound triggers the intrinsic apoptosis pathway.
Caption: Intrinsic apoptosis pathway induced by this compound.
Discussion
The selective synthesis of this compound presents a valuable tool for investigating the structure-activity relationships of methylated flavonoids. The proposed synthetic protocol, employing a protection-methylation-deprotection strategy, offers a plausible route to obtain this compound with high purity. Further optimization of reaction conditions may be necessary to maximize yields.
The biological data indicates that this compound exhibits antiproliferative activity against colon cancer cells, with an IC50 value comparable to its parent compound, taxifolin. The induction of apoptosis, evidenced by the activation of caspase-9 and caspase-3, points to a specific mechanism of action for its anticancer effects. This suggests that this compound may hold promise as a lead compound for the development of novel anticancer agents. Further studies are warranted to explore its efficacy in other cancer cell lines, its in vivo activity, and its detailed molecular targets. Additionally, investigating its effects on other signaling pathways, such as the PI3K/Akt pathway, which is known to be modulated by taxifolin, could provide a more comprehensive understanding of its pharmacological profile.
Conclusion
This application note provides a foundational resource for the synthesis and biological evaluation of this compound. The detailed protocols and summarized data are intended to facilitate further research into this promising methylated flavonoid. The visualizations of the synthetic workflow and the proposed apoptotic pathway offer clear and concise representations of the key processes involved. Future investigations building upon this information will be crucial in elucidating the full therapeutic potential of this compound.
References
Application Notes and Protocols for the Analytical Identification of 3'-O-Methyltaxifolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-O-Methyltaxifolin, a methylated derivative of the flavonoid taxifolin (B1681242), has garnered significant interest in pharmaceutical and nutraceutical research due to its potential biological activities. Accurate and reliable analytical methods are paramount for its identification, quantification, and characterization in various matrices, including plant extracts, biological fluids, and finished products. These application notes provide detailed protocols and data for the identification and quantification of this compound using modern analytical techniques.
Core Analytical Techniques
The primary methods for the analysis of this compound include High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for unequivocal structure elucidation.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a robust and widely used technique for the separation and quantification of flavonoids like this compound.[1] The choice of stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and sensitivity.
Experimental Protocol: RP-HPLC-UV for Flavonoid Profiling
This protocol is a general guideline and can be optimized for specific matrices.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).[2]
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20-21% B
-
25-45 min: 21-50% B[2]
-
-
Flow Rate: 0.6 mL/min.[2]
-
Column Temperature: 25 °C.
-
Detection Wavelength: 290 nm for taxifolin derivatives or scanning from 200-400 nm with a DAD.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Plant Material: Extract finely ground plant material with a suitable solvent such as methanol (B129727) or ethanol. The extract can be filtered through a 0.45 µm syringe filter before injection.
-
Liquid Samples (e.g., plasma): Perform a liquid-liquid or solid-phase extraction to remove interfering substances. An ethyl acetate (B1210297) extraction has been shown to be effective for this compound in plasma.
4. Data Analysis:
-
Identification is achieved by comparing the retention time and UV spectrum of the peak of interest with that of a certified reference standard of this compound.
-
Quantification is performed by creating a calibration curve using a series of standard solutions of known concentrations.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry, making it the gold standard for the identification and quantification of metabolites in complex mixtures.
Experimental Protocol: UPLC-MS for Quantification in Biological Matrices
This protocol is based on a validated method for the determination of this compound in rat plasma.
1. Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: Sunfire™ C18 column (2.1 mm × 50 mm, 3.5 µm).
-
Mobile Phase: Specific details on the mobile phase composition and gradient were not provided in the abstract, but a typical mobile phase for flavonoid analysis consists of water and acetonitrile or methanol with a small amount of acid (e.g., 0.1% formic acid).
-
Flow Rate: Not specified, but typically in the range of 0.2-0.5 mL/min for a 2.1 mm ID column.
-
Column Temperature: Not specified, often maintained between 25-40 °C.
-
Injection Volume: Not specified.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Analysis Mode: Selected Ion Recording (SIR) for targeted quantification.
-
Internal Standard: Puerarin can be used as an internal standard.
4. Sample Preparation (Plasma):
-
Perform an ethyl acetate extraction of the plasma sample.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
5. Data Analysis:
-
The chemical structure of this compound can be confirmed by its mass spectrum.
-
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Quantitative Data Summary for UPLC-MS Method
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 2.75 ng/mL | |
| Intra-day Precision (% RSD) | < 7.2% | |
| Inter-day Precision (% RSD) | < 7.2% | |
| Accuracy (% deviation) | -5.0 to 4.7% | |
| Overall Recovery | > 72.0% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel or isolated compounds. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical structure and connectivity of atoms in a molecule.
Experimental Protocol: Structure Elucidation by NMR
1. Instrumentation:
-
High-field NMR spectrometer (e.g., 600 MHz).
2. Sample Preparation:
-
Dissolve a purified sample of this compound (typically a few milligrams) in a suitable deuterated solvent (e.g., DMSO-d₆).
3. NMR Experiments:
-
¹H NMR: Provides information on the number, environment, and coupling of protons.
-
¹³C NMR: Provides information on the number and type of carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Shows correlations between coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity of the molecular skeleton.
4. Data Analysis:
-
The chemical structure of this compound was determined by analyzing the mass spectrometry and ¹H NMR data. The complete assignment of all proton and carbon signals is achieved through the combined interpretation of 1D and 2D NMR spectra.
Visualized Workflows
Caption: Workflow for HPLC-UV analysis of this compound.
Caption: Workflow for LC-MS quantification of this compound.
Caption: Workflow for NMR-based structure elucidation.
Conclusion
The analytical methods described provide a comprehensive framework for the identification and quantification of this compound. The choice of method will depend on the specific research question, the nature of the sample matrix, and the required level of sensitivity and structural information. For routine quantification, a validated HPLC-UV or LC-MS method is recommended. For definitive structure confirmation, particularly for novel sources or synthetic derivatives, a full suite of NMR experiments is essential.
References
- 1. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 2. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC-MS Analysis of 3'-O-Methyltaxifolin Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the identification and quantification of 3'-O-Methyltaxifolin metabolites using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This compound, a methylated derivative of the flavonoid taxifolin (B1681242), has garnered interest for its potential pharmacological activities, including anticancer effects.[1][2] Understanding its metabolic fate is crucial for evaluating its efficacy, bioavailability, and potential toxicity.
Taxifolin itself undergoes extensive metabolism in vivo, with over 190 metabolites identified in rats, including various conjugates and degradation products.[3][4][5] The primary metabolic pathways for taxifolin include methylation, glucuronidation, sulfation, hydrogenation, and hydroxylation. It is anticipated that this compound will undergo similar subsequent metabolic transformations. HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the separation, identification, and quantification of these metabolites in complex biological matrices due to its high sensitivity and selectivity.
Experimental Protocols
In Vitro Metabolism of this compound
This protocol describes the incubation of this compound with liver microsomes to identify potential phase I and phase II metabolites.
Materials:
-
This compound
-
Rat liver microsomes (or other species)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
UDPGA (Uridine 5'-diphosphoglucuronic acid)
-
PAPS (3'-Phosphoadenosine-5'-phosphosulfate)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid, LC-MS grade
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
In a microcentrifuge tube, combine phosphate buffer, liver microsomes, and the NADPH regenerating system.
-
To investigate glucuronidation and sulfation, add UDPGA and PAPS to the reaction mixture.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding this compound to the mixture.
-
Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the sample and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the HPLC mobile phase (e.g., 50% methanol in water) for HPLC-MS analysis.
In Vivo Metabolism in a Rodent Model
This protocol outlines the oral administration of this compound to rats for pharmacokinetic studies and metabolite profiling in plasma.
Materials:
-
This compound suspension or solution for oral gavage
-
Sprague-Dawley rats (or other appropriate strain)
-
Anticoagulant (e.g., heparin or EDTA)
-
Ethyl acetate (B1210297), HPLC grade
-
Internal standard (e.g., puerarin (B1673276) or butylparaben)
Procedure:
-
Fast rats overnight with free access to water before dosing.
-
Administer a single oral dose of this compound.
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant.
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
Sample Preparation for HPLC-MS Analysis
This protocol describes the extraction of this compound and its metabolites from plasma samples.
Procedure:
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add the internal standard.
-
Add 400 µL of ethyl acetate for liquid-liquid extraction.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction process on the remaining aqueous layer.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for HPLC-MS analysis.
-
Filter the reconstituted sample through a 0.22 µm filter before injection.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., TOF or Orbitrap).
HPLC Conditions (based on typical flavonoid analysis):
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Gradient | Start with a low percentage of B, increase to a high percentage over a set time to elute compounds of increasing hydrophobicity, then return to initial conditions for equilibration. |
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.
-
Scan Type: Full scan for metabolite identification and Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification.
-
Ion Transitions: Determine the precursor and product ions for this compound and its expected metabolites by infusing standard compounds or from in vitro incubations.
Data Presentation
Table 1: Potential Metabolites of this compound and their Expected [M-H]⁻ m/z Values
| Metabolite Type | Abbreviation | Expected [M-H]⁻ m/z |
| This compound | 3'-O-MTAX | 317.06 |
| Methyltaxifolin Glucuronide | MTAX-Gluc | 493.10 |
| Methyltaxifolin Sulfate | MTAX-Sul | 397.02 |
| Hydrogenated Methyltaxifolin | H₂-MTAX | 319.08 |
| Hydroxylated Methyltaxifolin | HO-MTAX | 333.06 |
Note: The m/z values are calculated based on the molecular formula and may vary slightly in experimental data.
Table 2: Illustrative SRM Transitions for Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 317.1 | 299.1 |
| Methyltaxifolin Glucuronide | 493.1 | 317.1 |
| Methyltaxifolin Sulfate | 397.0 | 317.1 |
| Internal Standard (Puerarin) | 315.1 | 135.1 |
Visualizations
Caption: Experimental workflow for the analysis of this compound metabolites.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparative Anticancer Potentials of Taxifolin and Quercetin Methylated Derivatives against HCT-116 Cell Lines: Effects of O-Methylation on Taxifolin and Quercetin as Preliminary Natural Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Detection of 191 Taxifolin Metabolites and Their Distribution in Rats Using HPLC-ESI-IT-TOF-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of 191 Taxifolin Metabolites and Their Distribution in Rats Using HPLC-ESI-IT-TOF-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vitro Efficacy of 3'-O-Methyltaxifolin
Introduction
3'-O-Methyltaxifolin (3-OMT) is a methylated derivative of taxifolin, a flavonoid commonly found in plants such as the Siberian larch. Methylation can improve the bioavailability and metabolic stability of flavonoids, making 3-OMT a compound of interest for therapeutic applications. These application notes provide a comprehensive overview of standard in vitro assays to evaluate the biological efficacy of this compound, with a primary focus on its anticancer and antioxidant properties. The following protocols are designed for researchers in cell biology, pharmacology, and drug development to assess the compound's mechanism of action and potency.
Efficacy Data Summary: this compound
Quantitative data from in vitro studies are crucial for determining the potency of a compound. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound in a human cancer cell line.
| Compound | Cell Line | Assay | Incubation Time | IC50 (µg/mL) | Reference |
| This compound | HCT-116 (Colon Cancer) | MTT | 48 hours | 36 ± 2.25 | [1][2][3][4] |
| Taxifolin (Parent Compound) | HCT-116 (Colon Cancer) | MTT | 48 hours | 32 ± 2.35 | [1] |
| Quercetin | HCT-116 (Colon Cancer) | MTT | 48 hours | 36 ± 1.95 |
I. Assays for Anticancer Efficacy
The anticancer potential of this compound can be evaluated by assessing its effects on cell viability, apoptosis, and cell cycle progression.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified spectrophotometrically. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Materials:
-
This compound (3-OMT)
-
HCT-116 cells or other cancer cell lines
-
96-well tissue culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Reagent Preparation:
-
3-OMT Stock Solution: Prepare a high-concentration stock solution of 3-OMT in DMSO. Further dilute in complete culture medium to achieve final treatment concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent toxicity.
-
MTT Working Solution: The MTT solution should be filter-sterilized and stored protected from light at 4°C.
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of 3-OMT (e.g., 5 to 40 µg/mL). Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to label early apoptotic cells. Propidium (B1200493) Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells to stain the DNA.
Protocol:
-
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and control cells
-
Cold PBS
-
-
Procedure:
-
Cell Preparation: Culture and treat cells with 3-OMT as described in the MTT assay protocol.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use gentle trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Cell Cycle Analysis
Principle: Cell cycle analysis using flow cytometry with propidium iodide (PI) staining is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). 3-OMT may exert its anticancer effects by inducing cell cycle arrest. PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. Since PI also binds to RNA, treatment with RNase is necessary.
Protocol:
-
Materials:
-
Flow cytometer
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
RNase A (100 µg/mL)
-
PBS
-
-
Procedure:
-
Cell Harvesting: Harvest treated and control cells as previously described.
-
Washing: Wash cells once with cold PBS.
-
Fixation: Resuspend the cell pellet (1 x 10^6 cells) in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C. Cells can be stored at -20°C for several weeks.
-
Rehydration: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubation: Incubate for 20-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
II. Assays for Antioxidant Efficacy
Antioxidant assays measure the capacity of a compound to neutralize free radicals. Both chemical-based and cell-based assays provide valuable information.
DPPH Radical Scavenging Assay
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay evaluates the ability of a compound to act as a free radical scavenger or hydrogen donor. DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, and the change in absorbance is measured at 517 nm.
Protocol:
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol
-
3-OMT
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
DPPH Solution: Prepare a 0.1 mM working solution of DPPH in methanol.
-
Sample Preparation: Prepare various concentrations of 3-OMT and the positive control in methanol.
-
Reaction: In a 96-well plate, add 100 µL of the sample or control solutions to 100 µL of the DPPH working solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. A blank containing only methanol should be used to zero the spectrophotometer.
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (Abs_control - Abs_sample) / Abs_control ] x 100
-
ABTS Radical Cation Decolorization Assay
Principle: The ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by reacting ABTS with an oxidizing agent like potassium persulfate, resulting in a blue-green solution. Antioxidants neutralize this radical, causing the solution to lose color, which is measured by the decrease in absorbance at 734 nm.
Protocol:
-
Materials:
-
ABTS diammonium salt
-
Potassium persulfate or ammonium (B1175870) persulfate
-
Ethanol or water
-
3-OMT and Trolox (positive control)
-
96-well microplate and spectrophotometer
-
-
Procedure:
-
ABTS•+ Solution Preparation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water. Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to generate the radical cation.
-
Working Solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Reaction: Add 180 µL of the ABTS•+ working solution to 20 µL of the 3-OMT sample or Trolox standard in a 96-well plate.
-
Incubation: Incubate for 6 minutes at room temperature.
-
Measurement: Read the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as done for the DPPH assay and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures antioxidant activity within a cellular context, which accounts for bioavailability and metabolism. The assay uses the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Inside the cell, esterases deacetylate DCFH-DA to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants inhibit this oxidation, leading to a reduction in fluorescence.
Protocol:
-
Materials:
-
Hepatoma HepG2 or other suitable adherent cells
-
96-well black, clear-bottom cell culture plate
-
DCFH-DA probe
-
Free radical initiator (e.g., ABAP)
-
Quercetin (positive control)
-
Fluorescent microplate reader
-
-
Procedure:
-
Cell Culture: Culture cells in the 96-well plate until they are 90-100% confluent.
-
Treatment and Staining: Wash cells gently with PBS. Add 50 µL of the DCFH-DA probe solution and 50 µL of medium containing 3-OMT or Quercetin to the wells.
-
Incubation: Incubate at 37°C for 60 minutes.
-
Washing: Carefully remove the solution and wash the cells three times with PBS.
-
Initiation and Measurement: Add 100 µL of the free radical initiator solution to all wells. Immediately begin reading the fluorescence kinetically at 37°C with an excitation wavelength of ~480 nm and an emission wavelength of ~530 nm. Read in increments for a total of 60 minutes.
-
Data Analysis: Calculate the area under the curve (AUC) for each well. Determine the percentage reduction in fluorescence compared to the control and express the results as Quercetin Equivalents.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Anticancer Potentials of Taxifolin and Quercetin Methylated Derivatives against HCT-116 Cell Lines: Effects of O-Methylation on Taxifolin and Quercetin as Preliminary Natural Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Anticancer Potentials of Taxifolin and Quercetin Methylated Derivatives against HCT-116 Cell Lines: Effects of O-Methylation on Taxifolin and Quercetin as Preliminary Natural Leads - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3'-O-Methyltaxifolin Treatment in Cell Culture
These application notes provide detailed protocols for researchers, scientists, and drug development professionals investigating the effects of 3'-O-Methyltaxifolin in cell culture. The information is based on published research and is intended to serve as a guide for designing and conducting experiments.
Compound Information
Name: this compound Synonyms: Compound 2 CAS Number: 5508-39-4 Molecular Formula: C₁₆H₁₄O₇ Molecular Weight: 318.28 g/mol Appearance: Off-white amorphous powder[1] Solubility: Soluble in DMSO
Overview of Biological Activity
This compound, a methylated derivative of taxifolin (B1681242), has demonstrated antiproliferative activity against cancer cell lines.[1][2][3] Research indicates that its mechanism of action involves the induction of apoptosis, characterized by nuclear chromatin condensation and shrinkage.[2] This process is mediated through the activation of the intrinsic apoptotic pathway, as evidenced by the increased expression of caspase-9 and caspase-3.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Related Compounds
| Compound | Cell Line | Assay | Incubation Time | IC₅₀ (µg/mL) | Reference |
| This compound | HCT-116 (Colon Cancer) | MTT | 48 hours | 36 ± 2.25 | |
| 7,3′-di-O-methyltaxifolin | HCT-116 (Colon Cancer) | MTT | 48 hours | 33 ± 1.25 | |
| 7-O-methyltaxifolin | HCT-116 (Colon Cancer) | MTT | 48 hours | 34 ± 2.15 | |
| Taxifolin | HCT-116 (Colon Cancer) | MTT | 48 hours | 32 ± 2.35 | |
| 3-O-methylquercetin | HCT-116 (Colon Cancer) | MTT | 48 hours | 34 ± 2.65 | |
| Quercetin | HCT-116 (Colon Cancer) | MTT | 48 hours | 36 ± 1.95 |
Table 2: Effect of this compound on Cell Viability in Cancer vs. Non-cancerous Cells
| Compound | Cell Line | Treatment Concentration (µg/mL) | Incubation Time | % Reduction in Viability | Reference |
| This compound | HCT-116 (Cancer) | 5.0 - 40 | 48 hours | Significant reduction (less than other taxifolin derivatives) | |
| This compound | HEK-293 (Non-cancerous) | 5.0 - 40 | 48 hours | Less reduction compared to HCT-116 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines:
-
HCT-116 (Human Colon Carcinoma)
-
HEK-293 (Human Embryonic Kidney)
-
-
Culture Medium:
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with:
-
10% Fetal Bovine Serum (FBS)
-
1% L-glutamine
-
1% Penicillin-Streptomycin
-
-
-
Culture Conditions:
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage cells upon reaching 70-80% confluency.
-
Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 10 mg/mL):
-
Dissolve the appropriate amount of this compound powder in sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into smaller volumes to minimize freeze-thaw cycles.
-
Store at -20°C.
-
-
Working Solutions:
-
Thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution in the complete cell culture medium to achieve the desired final concentrations for treatment (e.g., 5.0 to 40 µg/mL).
-
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effect of this compound on cell proliferation.
-
Materials:
-
96-well plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed cells (e.g., HCT-116, HEK-293) in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Remove the medium and treat the cells with various concentrations of this compound (e.g., 5.0 to 40 µg/mL) for 48 hours. Include a vehicle control (medium with DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control group.
-
Apoptosis Detection by DAPI Staining
This protocol is used to visualize nuclear morphological changes associated with apoptosis.
-
Materials:
-
6-well plates
-
This compound working solutions
-
Phosphate-Buffered Saline (PBS)
-
DAPI (4′,6-diamidino-2-phenylindole) staining solution
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 40 µg/mL) for 48 hours.
-
Wash the cells twice with PBS.
-
Fix the cells (e.g., with 4% paraformaldehyde) and then stain with DAPI solution according to the manufacturer's protocol.
-
Wash the cells with PBS to remove excess stain.
-
Examine the nuclear morphology of the stained cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.
-
Caspase-3 and Caspase-9 Expression by ELISA
This protocol quantifies the levels of active caspase-3 and caspase-9, key executioner and initiator caspases in the apoptotic pathway.
-
Materials:
-
96-well plates
-
This compound working solutions
-
Cell lysis buffer
-
Commercially available Caspase-3 and Caspase-9 ELISA kits
-
-
Procedure:
-
Seed HCT-116 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours until they are 70-80% confluent.
-
Treat the cells with this compound (e.g., 40 µg/mL) for 48 hours.
-
Lyse the cells according to the ELISA kit manufacturer's protocol. Briefly, wash cells with PBS, add lysis buffer, and incubate.
-
Centrifuge the cell lysates to pellet debris and collect the supernatant.
-
Perform the Caspase-3 and Caspase-9 ELISA on the cell lysates according to the manufacturer's instructions.
-
Measure the optical density using a microplate reader at the appropriate wavelength. The optical density is proportional to the caspase concentration.
-
Signaling Pathways and Visualizations
While the direct upstream signaling pathway for this compound is still under investigation, based on its induction of caspase-9 and -3, a proposed apoptotic pathway is presented below. Furthermore, the parent compound, taxifolin, has been shown to influence the PI3K/Akt/mTOR pathway in some cancer cells, which is a common target for flavonoids.
Caption: Experimental workflow for this compound treatment.
References
Animal Models for In Vivo Studies of 3'-O-Methyltaxifolin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-O-Methyltaxifolin, a methylated derivative of the flavonoid taxifolin (B1681242) (dihydroquercetin), has garnered interest for its potential therapeutic properties, including anticancer activities. While extensive in vivo research has been conducted on its parent compound, taxifolin, specific in vivo studies on this compound are limited. However, existing in vitro data and pharmacokinetic studies of related compounds provide a foundation for designing and implementing in vivo animal models to investigate its efficacy and mechanisms of action. These application notes and protocols are designed to guide researchers in establishing relevant animal models for studying this compound in vivo, with a focus on its potential anticancer effects, drawing parallels from established protocols for taxifolin and other flavonoids.
I. In Vitro Anticancer Activity of this compound
Prior to embarking on extensive in vivo studies, it is crucial to understand the in vitro activity of this compound. Studies have demonstrated its cytotoxic effects on human colon cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound and Related Compounds against HCT-116 Colon Cancer Cells [1][2][3][4]
| Compound | IC50 (μg/mL) |
| This compound | 36 ± 2.25 |
| 7,3'-di-O-methyltaxifolin | 33 ± 1.25 |
| 7-O-methyltaxifolin | 34 ± 2.15 |
| Taxifolin | 32 ± 2.35 |
| 3-O-methylquercetin | 34 ± 2.65 |
| Quercetin | 36 ± 1.95 |
This in vitro data suggests that this compound possesses anticancer activity comparable to its parent compound and other methylated derivatives, justifying further investigation in in vivo models.
II. Proposed In Vivo Animal Models for this compound Research
Based on the in vitro anticancer activity and the known therapeutic areas of taxifolin, the following animal models are proposed for in vivo evaluation of this compound.
A. Cancer Xenograft Models
Human tumor xenograft models in immunocompromised mice are a standard for evaluating the in vivo efficacy of potential anticancer compounds.
Logical Workflow for a Cancer Xenograft Study
Caption: Workflow for an in vivo cancer xenograft model to evaluate this compound.
Experimental Protocol: Human Colon Cancer Xenograft Model
-
Animal Model: Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Cell Line: HCT-116 human colon carcinoma cells.
-
Cell Culture and Implantation:
-
Culture HCT-116 cells in appropriate media until they reach 80-90% confluency.
-
Harvest cells and resuspend in a sterile, serum-free medium or PBS at a concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Grouping and Treatment:
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomly assign mice to treatment and control groups (n=8-10 mice/group).
-
Control Group: Administer the vehicle solution (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na)) orally once daily.[5]
-
Treatment Group: Administer this compound, suspended in the vehicle, orally once daily. The dosage can be extrapolated from studies on taxifolin, starting with a range of 25-100 mg/kg body weight.
-
-
Endpoint and Data Collection:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specific size.
-
At the end of the study, euthanize the mice and carefully excise the tumors.
-
Measure the final tumor weight and volume.
-
Collect blood samples for pharmacokinetic analysis and organs for toxicity assessment.
-
Process tumor tissues for histopathology, immunohistochemistry (e.g., Ki-67 for proliferation, TUNEL for apoptosis), and molecular analysis (e.g., Western blot for signaling pathway proteins).
-
B. Anti-Inflammatory Models
Given the well-documented anti-inflammatory properties of taxifolin, it is plausible that this compound also possesses such activity.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Wistar or Sprague-Dawley rats, 150-200g.
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
-
Treatment:
-
Administer this compound orally at different doses (e.g., 25, 50, 100 mg/kg) one hour before the carrageenan injection.
-
A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
-
Measurement of Edema:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
C. Neuroprotection Models
Taxifolin has shown neuroprotective effects in various models. Investigating this compound in similar models is a logical next step.
Experimental Protocol: Thioacetamide-Induced Hepatic Encephalopathy in Rats
-
Animal Model: Wistar rats.
-
Induction of Hepatic Encephalopathy:
-
Administer thioacetamide (B46855) (200 mg/kg, i.p.) on days 1, 4, and 7 to induce hepatic encephalopathy.
-
-
Treatment:
-
Administer this compound orally (e.g., 50 and 100 mg/kg) daily for 14 days.
-
-
Behavioral and Biochemical Analysis:
-
Conduct behavioral tests such as the elevated plus-maze and open field test to assess anxiety and locomotor activity.
-
At the end of the study, collect blood and brain tissue.
-
Analyze serum for liver function markers (AST, ALT) and ammonia (B1221849) levels.
-
Analyze brain tissue for markers of oxidative stress (MDA, GSH), inflammation (TNF-α, IL-1β), and apoptosis (caspase-3, Bax, Bcl-2).
-
III. Pharmacokinetic Considerations
-
Metabolism: this compound has been identified as a metabolite of taxifolin in rats, indicating that methylation occurs in vivo.
-
Bioavailability: Methylation of flavonoids is generally known to improve their bioavailability by increasing their lipophilicity and metabolic stability.
Experimental Protocol: Pharmacokinetic Study in Rats
-
Animal Model: Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.
-
Administration:
-
Administer a single oral dose of this compound (e.g., 50 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.
-
-
Plasma Analysis:
-
Separate plasma and analyze the concentration of this compound and its potential metabolites using a validated LC-MS/MS method.
-
-
Pharmacokinetic Parameters:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
-
IV. Potential Signaling Pathways
While the specific signaling pathways modulated by this compound in vivo are yet to be elucidated, the known mechanisms of its parent compound, taxifolin, provide a strong starting point for investigation. Taxifolin is known to exert its effects through the modulation of several key signaling pathways involved in inflammation, apoptosis, and oxidative stress.
Signaling Pathways Potentially Modulated by this compound (based on Taxifolin data)
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparative Anticancer Potentials of Taxifolin and Quercetin Methylated Derivatives against HCT-116 Cell Lines: Effects of O-Methylation on Taxifolin and Quercetin as Preliminary Natural Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Anticancer Potentials of Taxifolin and Quercetin Methylated Derivatives against HCT-116 Cell Lines: Effects of O-Methylation on Taxifolin and Quercetin as Preliminary Natural Leads | Semantic Scholar [semanticscholar.org]
- 5. Detection of 191 Taxifolin Metabolites and Their Distribution in Rats Using HPLC-ESI-IT-TOF-MSn - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Therapeutic Potential: Advanced Drug Delivery Systems for 3'-O-Methyltaxifolin
Application Note & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to developing effective drug delivery systems for 3'-O-Methyltaxifolin, a promising methoxylated flavonoid with notable biological activities, including anticancer properties. Due to its hydrophobic nature, this compound exhibits poor aqueous solubility, which can limit its bioavailability and therapeutic efficacy. This guide details protocols for the formulation and characterization of liposomal, nanoparticulate, and micellar delivery systems designed to overcome these limitations.
Physicochemical Properties of this compound
This compound is a methoxylated derivative of taxifolin (B1681242) (dihydroquercetin). The methylation of flavonoids can enhance their metabolic stability and membrane permeability, potentially leading to improved biological activity.
Table 1: Physicochemical and Biological Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | IC50 against HCT-116 cells (µg/mL)[1] |
| This compound | C₁₆H₁₄O₇ | 318.28 | 36 ± 2.25 |
| Taxifolin | C₁₅H₁₂O₇ | 304.25 | 32 ± 2.35 |
| 7,3'-di-O-Methyltaxifolin | C₁₇H₁₆O₇ | 332.30 | 33 ± 1.25 |
Drug Delivery Systems for this compound: Formulation Protocols
This section provides detailed protocols for the preparation of three common and effective drug delivery systems for hydrophobic compounds like this compound.
Liposomal Formulation
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For this compound, a hydrophobic drug, it will primarily be entrapped within the lipid bilayer.
Protocol: Thin-Film Hydration Method
-
Lipid Film Preparation:
-
Dissolve this compound and lipids (e.g., a mixture of phosphatidylcholine and cholesterol in a 2:1 molar ratio) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol (B129727) mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 40-50°C) to form a thin, uniform lipid film on the flask's inner surface.
-
Dry the film under a stream of nitrogen and then under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Polymeric Nanoparticle Formulation
Polymeric nanoparticles can encapsulate drugs within their matrix, protecting them from degradation and enabling controlled release. Poly(lactic-co-glycolic acid) (PLGA) is a commonly used biodegradable and biocompatible polymer.
Protocol: Nanoprecipitation (Solvent Displacement) Method
-
Organic Phase Preparation:
-
Dissolve this compound and a polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone (B3395972) or acetonitrile).
-
-
Nanoparticle Formation:
-
Add the organic phase dropwise into an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA) under moderate magnetic stirring.
-
The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the formation of nanoparticles encapsulating the drug.
-
-
Solvent Removal and Purification:
-
Evaporate the organic solvent under reduced pressure using a rotary evaporator.
-
Purify the nanoparticle suspension by centrifugation or dialysis to remove the excess stabilizer and unencapsulated drug.
-
Lyophilize the purified nanoparticles for long-term storage, often with a cryoprotectant.
-
Micellar Formulation
Micelles are self-assembling colloidal structures with a hydrophobic core and a hydrophilic shell, ideal for solubilizing poorly water-soluble drugs.
Protocol: Self-Assembly Method
-
Polymer-Drug Mixture:
-
Co-dissolve this compound and an amphiphilic block copolymer (e.g., polyethylene (B3416737) glycol-poly(lactic-co-glycolic acid) - PEG-PLGA) in a common organic solvent (e.g., acetone).
-
-
Film Formation:
-
Evaporate the organic solvent using a rotary evaporator to form a thin film of the polymer-drug mixture.
-
-
Hydration and Micelle Formation:
-
Add an aqueous solution (e.g., water or PBS) to the film and gently agitate at a temperature that facilitates the hydration and self-assembly of the polymer into micelles, with the hydrophobic this compound encapsulated in the core.
-
Characterization of this compound Drug Delivery Systems
Thorough characterization is crucial to ensure the quality, efficacy, and safety of the formulated drug delivery systems.
Table 2: Representative Characterization Data for Taxifolin-Loaded Nanoparticles
This table presents data for the parent compound, taxifolin, which can serve as a valuable reference for the expected characteristics of this compound formulations.
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Taxifolin-loaded zein-caseinate nanoparticles[2] | 168.74 ± 0.35 | - | -57.67 ± 0.25 | 85.83 ± 0.89 |
Particle Size, Polydispersity Index (PDI), and Zeta Potential
Protocol: Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute the liposomal, nanoparticle, or micellar suspension in an appropriate solvent (usually the same as the dispersion medium) to a suitable concentration to avoid multiple scattering effects.
-
Measurement: Analyze the sample using a DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles to determine their hydrodynamic diameter (particle size) and the width of the size distribution (PDI).
-
Zeta Potential: The zeta potential, a measure of the surface charge of the particles, is also typically measured by the same instrument using electrophoretic light scattering. A higher absolute zeta potential value (e.g., > ±30 mV) generally indicates better colloidal stability.
Encapsulation Efficiency and Drug Loading
Protocol: High-Performance Liquid Chromatography (HPLC)
-
Separation of Free and Encapsulated Drug:
-
Separate the unencapsulated this compound from the nanoformulation. This can be achieved by methods such as ultracentrifugation, size exclusion chromatography, or dialysis.
-
-
Quantification of Free Drug:
-
Analyze the supernatant or filtrate containing the free drug using a validated HPLC method with a suitable mobile phase and a UV detector.
-
-
Quantification of Total Drug:
-
Disrupt the nanoformulation (e.g., by adding a suitable solvent like methanol or acetonitrile) to release the encapsulated drug.
-
Quantify the total amount of this compound in the disrupted formulation using the same HPLC method.
-
-
Calculation:
-
Encapsulation Efficiency (%EE): %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (%DL): %DL = [(Total Drug - Free Drug) / Total Weight of Nanoformulation] x 100
-
In Vitro Drug Release
Protocol: Dialysis Bag Method
-
Sample Preparation: Place a known amount of the this compound-loaded nanoformulation into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the free drug but retains the nanoformulation.
-
Release Study:
-
Immerse the sealed dialysis bag in a larger volume of release medium (e.g., PBS with a small amount of a surfactant like Tween 80 to maintain sink conditions for the hydrophobic drug) maintained at 37°C with constant stirring.
-
-
Sampling and Analysis:
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Analyze the concentration of this compound in the collected samples using HPLC.
-
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time.
Biological Evaluation: In Vitro Cytotoxicity and Cellular Uptake
In Vitro Cytotoxicity
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of free this compound and the this compound-loaded nanoformulations. Include untreated cells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Cellular Uptake
Protocol: Fluorescence Microscopy
-
Fluorescent Labeling (Optional): For better visualization, the nanoformulation can be labeled with a fluorescent dye (e.g., Coumarin-6) during the formulation process. Alternatively, the intrinsic fluorescence of some flavonoids can be utilized.
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a culture plate and allow them to adhere. Treat the cells with the fluorescently labeled nanoformulations for various time points.
-
Fixation and Staining:
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Optionally, stain the cell nuclei with a fluorescent nuclear stain like DAPI (4',6-diamidino-2-phenylindole).
-
-
Imaging: Mount the coverslips on microscope slides and visualize the cellular uptake of the nanoparticles using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
Apoptotic Signaling Pathway of this compound
This compound has been shown to induce apoptosis in cancer cells through the activation of the intrinsic apoptotic pathway, involving caspase-9 and caspase-3.[1]
Caption: Intrinsic apoptosis pathway induced by this compound.
Experimental Workflow for Drug Delivery System Development
The following diagram illustrates the logical flow of experiments for developing and evaluating a drug delivery system for this compound.
Caption: Experimental workflow for nanoformulation development.
This comprehensive guide provides researchers with the necessary protocols and theoretical background to successfully develop and characterize novel drug delivery systems for this compound, paving the way for enhanced therapeutic applications.
References
Application Notes and Protocols: 3'-O-Methyltaxifolin as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of 3'-O-Methyltaxifolin, a naturally occurring flavonoid, and its potential application as a molecular probe in cancer research. The information is based on its observed bioactivity against human colon cancer cell lines, suggesting its utility in studying apoptotic pathways.
Introduction
This compound is a methylated derivative of taxifolin (B1681242) (dihydroquercetin), a flavonoid found in various plants.[1][2][3] Like other flavonoids, it has been investigated for its pharmacological properties, including anticancer activities.[1][4] Its mechanism of action in cancer cells appears to involve the induction of apoptosis through the activation of caspase signaling cascades. This property makes this compound a valuable tool for researchers studying programmed cell death and for professionals in drug development looking for new therapeutic leads. While its primary use has been explored as a potential therapeutic agent, its specific interaction with cellular pathways allows for its application as a molecular probe to investigate the mechanisms of apoptosis.
Molecular Profile and Mechanism of Action
This compound has demonstrated antiproliferative activity against the HCT-116 human colon cancer cell line. The primary mechanism identified is the induction of apoptosis, evidenced by the upregulation of key effector enzymes in the apoptotic cascade. Specifically, treatment of HCT-116 cells with this compound leads to increased expression of Caspase-9 and Caspase-3. Caspase-9 is an initiator caspase in the intrinsic apoptotic pathway, which, upon activation, proceeds to activate executioner caspases like Caspase-3. Activated Caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
The selectivity of this compound for cancer cells over non-cancerous cells, such as HEK-293, further enhances its potential as a tool for cancer-specific research.
References
- 1. Comparative Anticancer Potentials of Taxifolin and Quercetin Methylated Derivatives against HCT-116 Cell Lines: Effects of O-Methylation on Taxifolin and Quercetin as Preliminary Natural Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparative Anticancer Potentials of Taxifolin and Quercetin Methylated Derivatives against HCT-116 Cell Lines: Effects of O-Methylation on Taxifolin and Quercetin as Preliminary Natural Leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Spectroscopic Characterization of 3'-O-Methyltaxifolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-O-Methyltaxifolin, a naturally occurring flavonoid and a derivative of taxifolin (B1681242) (dihydroquercetin), has garnered significant interest in the scientific community due to its potential pharmacological activities. As with any bioactive compound intended for research or drug development, comprehensive structural elucidation and characterization are paramount. This application note provides a detailed overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Infrared (IR) Spectroscopy. Detailed experimental protocols and quantitative data are presented to facilitate its identification and analysis.
Spectroscopic Data
The structural identity of this compound can be unequivocally confirmed through a combination of spectroscopic methods. The following tables summarize the key quantitative data obtained from NMR and MS analyses. While specific experimental UV-Vis and IR data for this compound are not widely published, representative data for the parent compound, taxifolin, are provided for comparison, along with expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound provide precise information about the proton and carbon environments within the molecule.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (DMSO-d₆) [1][2]
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2 | 5.10 (d, J = 11.5 Hz) | 83.80 |
| 3 | 4.72 (dd, J = 11.5, 6.1 Hz) | 71.93 |
| 4 | - | 199.00 |
| 5 | 11.89 (s) | 163.44 |
| 6 | 6.12 (d, J = 2.2 Hz) | 95.40 |
| 7 | - | 168.02 |
| 8 | 6.10 (d, J = 2.2 Hz) | 94.27 |
| 9 | - | 162.98 |
| 10 | - | 101.84 |
| 1' | - | 128.36 |
| 2' | 7.12 (d, J = 1.8 Hz) | 112.67 |
| 3' | - | 147.81 |
| 4' | 9.12 (s) | 147.53 |
| 5' | 6.79 (d, J = 8.0 Hz) | 115.43 |
| 6' | 6.92 (dd, J = 8.0, 1.8 Hz) | 121.71 |
| 3-OH | 5.80 (d, J = 6.3 Hz) | - |
| 3'-OCH₃ | 3.78 (s) | 56.17 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition and exact mass of a molecule. Tandem mass spectrometry (MS/MS) provides valuable information on the fragmentation patterns, further confirming the structure.
Table 2: High-Resolution Mass Spectrometry (HRMS) and MS/MS Data for this compound
| Ion Mode | Adduct | Measured m/z | Molecular Formula | MS² Fragments (m/z) | MS³ (from m/z 289.0713) Fragments (m/z) |
| Positive | [M+H]⁺ | 319.0814 | C₁₆H₁₅O₇ | 299.0606, 289.0714, 284.0328, 274.0481, 240.0466, 230.0559, 152.01, 125.0286 | 275.4196, 230.0723, 152.0087 |
| Negative | [M-H]⁻ | 317.0698 | C₁₆H₁₃O₇ | - | - |
Data sourced from Al-Mahweety et al., 2022 and Shen et al., 2016.[1][2][3]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is characteristic of the flavonoid's chromophoric system. For taxifolin, the parent compound, typical absorption maxima are observed around 289 nm (Band II, related to the A-ring) and a shoulder or a weaker band in the 320-330 nm region (Band I, related to the B-ring). Methylation at the 3'-position is expected to cause a slight bathochromic (red) or hypsochromic (blue) shift in Band I.
Table 3: UV-Vis Absorption Data for Taxifolin (for comparison)
| Compound | Solvent | Band I (λₘₐₓ, nm) | Band II (λₘₐₓ, nm) |
| Taxifolin | Methanol (B129727) | ~327 | 289 |
Infrared (IR) Spectroscopy
Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The IR spectrum of this compound is expected to be very similar to that of taxifolin, with the addition of characteristic C-H stretching and bending vibrations from the methyl group.
Table 4: Key IR Absorption Bands for Taxifolin (for comparison)
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretching (phenolic and alcoholic) |
| ~1640 | C=O stretching (ketone) |
| ~1600, ~1510, ~1460 | C=C stretching (aromatic rings) |
| ~1250 | C-O-C stretching (ether linkage in the pyran ring) |
| ~1160 | C-O stretching (phenolic) |
Experimental Protocols
The following are detailed protocols for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire a standard one-dimensional ¹H NMR spectrum with the following typical parameters:
-
Pulse sequence: zg30
-
Spectral width: ~16 ppm
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay (d1): 2 seconds
-
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling using the following typical parameters:
-
Pulse sequence: zgpg30
-
Spectral width: ~240 ppm
-
Number of scans: 1024-4096 (or more, as ¹³C has low natural abundance)
-
Relaxation delay (d1): 2 seconds
-
-
Process the spectrum similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak of DMSO-d₆ (δ 39.52 ppm).
Mass Spectrometry (MS)
Objective: To determine the accurate mass, elemental composition, and fragmentation pattern of this compound.
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
LC-HRMS Analysis:
-
LC Conditions (example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure good separation (e.g., 5-95% B over 15 minutes).
-
Flow rate: 0.3 mL/min.
-
Injection volume: 5 µL.
-
-
MS Conditions (example):
-
Ionization source: Electrospray Ionization (ESI), in both positive and negative ion modes.
-
Capillary voltage: 3.5-4.5 kV.
-
Source temperature: 120-150 °C.
-
Desolvation gas flow and temperature: Optimized for the instrument.
-
Mass range: m/z 50-1000.
-
Acquisition mode: Full scan for accurate mass measurement and tandem MS (MS/MS) for fragmentation analysis. For MS/MS, select the precursor ion corresponding to this compound ([M+H]⁺ or [M-H]⁻) and apply a collision energy (e.g., 10-40 eV) to induce fragmentation.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To obtain the UV-Vis absorption spectrum of this compound.
Instrumentation: A double-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., methanol or ethanol) at a concentration of approximately 0.1 mg/mL.
-
Dilute the stock solution to obtain a final concentration that gives an absorbance reading between 0.2 and 0.8 in the wavelength range of interest.
Spectral Acquisition:
-
Use quartz cuvettes with a 1 cm path length.
-
Fill the reference cuvette with the same solvent used to dissolve the sample.
-
Fill the sample cuvette with the prepared sample solution.
-
Record the spectrum from 200 to 500 nm.
-
Identify the wavelengths of maximum absorbance (λₘₐₓ).
Infrared (IR) Spectroscopy
Objective: To obtain the IR spectrum of this compound to identify its functional groups.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (using ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
Spectral Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product like this compound.
Caption: Workflow for Spectroscopic Characterization.
Conclusion
The comprehensive spectroscopic characterization of this compound is essential for its unambiguous identification and for ensuring its purity in research and development settings. This application note provides the key spectroscopic data and detailed experimental protocols necessary for this purpose. The combination of NMR, MS, UV-Vis, and IR spectroscopy offers a powerful and robust analytical workflow for the structural elucidation of this and other related flavonoid compounds.
References
Application Notes and Protocols for the Enzymatic Synthesis of 3'-O-Methyltaxifolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxifolin (B1681242), also known as dihydroquercetin, is a flavonoid with a range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. The methylation of flavonoids can enhance their metabolic stability, bioavailability, and biological activity. 3'-O-Methyltaxifolin, a methylated derivative of taxifolin, has shown promising anticancer properties.[1][2][3] Enzymatic synthesis offers a highly specific and environmentally friendly alternative to chemical synthesis for producing such modified flavonoids. This document provides detailed protocols for the enzymatic synthesis of this compound using a recombinant flavonoid O-methyltransferase (OMT).
O-methylation of flavonoids is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).[4][5] These enzymes transfer a methyl group from the cofactor SAM to a hydroxyl group on the flavonoid backbone. Plant OMTs are broadly classified into two categories: caffeic acid OMTs (COMTs) and caffeoyl-CoA OMTs (CCoAOMTs). For the specific synthesis of this compound, a flavonoid 3'-O-methyltransferase is required. This can be achieved through the heterologous expression of a specific OMT in a microbial host, such as Escherichia coli, and subsequent use of the purified enzyme or whole cells for the biotransformation of taxifolin.
Experimental Workflow
The overall process for the enzymatic synthesis of this compound involves the expression and purification of a suitable O-methyltransferase, followed by the enzymatic reaction with taxifolin and the methyl donor SAM. The final product is then purified and analyzed.
Experimental Protocols
Protocol 1: Heterologous Expression and Purification of Flavonoid 3'-O-Methyltransferase
This protocol describes the expression of a His-tagged flavonoid O-methyltransferase in E. coli and its subsequent purification. As an example, a flavonoid 3'-OMT from Solanum lycopersicum (SlOMT3) can be used.
Materials:
-
E. coli BL21(DE3) cells transformed with an expression vector containing the OMT gene (e.g., pET28a(+)-SlOMT3)
-
Luria-Bertani (LB) medium with appropriate antibiotic (e.g., kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
Procedure:
-
Inoculate a single colony of transformed E. coli into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate at a lower temperature (e.g., 18-25°C) for 16-20 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer and disrupt the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged OMT with elution buffer.
-
Analyze the purified protein by SDS-PAGE. Pool the fractions containing the purified protein and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol). Store the purified enzyme at -80°C.
Protocol 2: Enzymatic Synthesis of this compound
This protocol outlines the in vitro enzymatic reaction for the methylation of taxifolin.
Materials:
-
Purified flavonoid 3'-O-methyltransferase
-
Taxifolin
-
S-adenosyl-L-methionine (SAM)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Methanol (B129727) or ethyl acetate (B1210297) for extraction
Procedure:
-
Prepare a reaction mixture containing:
-
100 µM Taxifolin (dissolved in a small amount of DMSO or methanol)
-
200 µM S-adenosyl-L-methionine (SAM)
-
1-5 µg of purified OMT
-
Reaction buffer to a final volume of 200 µL.
-
-
Incubate the reaction mixture at 30-37°C for 1-12 hours.
-
Terminate the reaction by adding an equal volume of methanol or by extraction with ethyl acetate.
-
Centrifuge to remove precipitated protein.
-
Analyze the supernatant by HPLC to determine the conversion of taxifolin to this compound.
Protocol 3: HPLC Analysis of the Reaction Mixture
This protocol is for the analysis of taxifolin and its methylated product.
Materials:
-
HPLC system with a UV-Vis or DAD detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase A: Water with 0.1% formic acid or trifluoroacetic acid
-
Mobile phase B: Acetonitrile or methanol
-
Standards of taxifolin and, if available, this compound
Procedure:
-
Set up the HPLC system with a C18 column.
-
Use a gradient elution method. For example:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: Linear gradient from 90% to 10% B
-
35-40 min: 10% B
-
-
Set the flow rate to 1.0 mL/min.
-
Set the detection wavelength to 290 nm.
-
Inject the reaction sample and standards.
-
Identify and quantify the peaks corresponding to taxifolin and this compound based on the retention times of the standards.
Data Presentation
The following tables summarize typical quantitative data for enzymatic flavonoid methylation reactions. Note that specific data for the 3'-O-methylation of taxifolin may vary depending on the specific enzyme and reaction conditions used.
Table 1: Representative Reaction Conditions for Enzymatic Flavonoid Methylation
| Parameter | Value | Reference |
| Enzyme | Recombinant OMT from Citrus reticulata (CrOMT2) | |
| Substrate | Dihydroquercetin (Taxifolin) | |
| Methyl Donor | S-adenosyl-L-methionine (SAM) | |
| pH | 8.0 | |
| Temperature | 37°C | |
| Buffer | Tris-HCl |
Table 2: Representative Kinetic Parameters of Flavonoid O-Methyltransferases
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg) | Reference |
| Serratula tinctoria 3-OMT | Quercetin | 12 | 13,800 | |
| Serratula tinctoria 3-OMT | S-adenosyl-L-Met | 45 | - | |
| Porcine Liver COMT | Quercetin | 6.1 | 14,870 | |
| Hamster Kidney COMT | Quercetin | 6.9 | 200 |
Table 3: Representative HPLC Parameters for Taxifolin Analysis
| Parameter | Description | Reference |
| Column | C18 (4.6 mm x 150 mm, 5 µm) | |
| Mobile Phase | Acetonitrile and 0.03% aqueous trifluoroacetic acid | |
| Elution | Gradient | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 290 nm |
Signaling Pathway
Methylation of flavonoids can significantly impact their biological activity, including their interaction with cellular signaling pathways. For instance, taxifolin and its methylated derivatives can modulate inflammatory responses by affecting pathways such as NF-κB and MAPK.
Conclusion
The enzymatic synthesis of this compound presents a viable and advantageous method for producing this bioactive compound with high specificity. The protocols provided herein offer a comprehensive guide for researchers in the fields of biotechnology, pharmacology, and drug development. Further optimization of reaction conditions and the exploration of different O-methyltransferases may lead to improved yields and facilitate the large-scale production of this compound for further investigation and potential therapeutic applications.
References
- 1. Biotransformation of flavonols and taxifolin in hepatocyte in vitro systems as determined by liquid chromatography with various stationary phases and electrospray ionization-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparative Anticancer Potentials of Taxifolin and Quercetin Methylated Derivatives against HCT-116 Cell Lines: Effects of O-Methylation on Taxifolin and Quercetin as Preliminary Natural Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. maxapress.com [maxapress.com]
- 5. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 3'-O-Methyltaxifolin for Experimental Success
For researchers, scientists, and drug development professionals, achieving adequate solubility of promising compounds like 3'-O-Methyltaxifolin is a critical first step for successful in vitro and in vivo experiments. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered with this methylated flavonoid.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound, a methylated derivative of taxifolin (B1681242) (dihydroquercetin), is expected to have low aqueous solubility, a common characteristic of many flavonoids. Its solubility is generally higher in organic solvents. While specific quantitative data is limited, it is known to be soluble in Dimethyl Sulfoxide (DMSO) and ethanol (B145695).
Q2: Which solvents are recommended for dissolving this compound for in vitro cell-based assays?
For in vitro experiments, DMSO is a common solvent of choice for initial stock solutions due to its ability to dissolve a wide range of hydrophobic compounds. Ethanol can also be used. It is crucial to prepare a concentrated stock solution in the organic solvent and then dilute it with the aqueous cell culture medium to the final desired concentration. The final concentration of the organic solvent in the cell culture should be kept to a minimum (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity.
Q3: My this compound is precipitating out of solution when I add it to my aqueous buffer. What can I do?
Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Ensure the organic solvent concentration is low: As mentioned, the final concentration of DMSO or ethanol in your aqueous solution should be minimal.
-
Increase the volume of the aqueous solution: Adding the stock solution to a larger volume of buffer can help maintain solubility.
-
Sonication: Briefly sonicating the solution after adding the stock can help to disperse the compound and prevent immediate precipitation.
-
pH adjustment: The solubility of flavonoids can be pH-dependent. Experimenting with slightly alkaline pH may improve solubility, but be mindful of the stability of your compound and the requirements of your experiment.
-
Use of solubilizing agents: Consider incorporating excipients such as cyclodextrins or formulating the compound as a nanosuspension.
Troubleshooting Guide: Common Solubility Issues
| Issue | Possible Cause | Suggested Solution |
| Compound will not dissolve in the initial solvent. | Incorrect solvent choice or insufficient solvent volume. | Try a stronger organic solvent like DMSO. Ensure you are using a sufficient volume of solvent for the amount of compound. Gentle warming and vortexing can also aid dissolution. |
| Precipitation occurs during dilution into aqueous media. | The compound has reached its solubility limit in the final aqueous solution. | Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO, ethanol) if your experimental system allows. Utilize solubility enhancement techniques like cyclodextrin (B1172386) complexation. |
| Inconsistent results between experiments. | Variability in compound solubility and concentration. | Prepare fresh stock solutions regularly. Ensure complete dissolution of the stock before each use. Validate the concentration of your final working solutions if possible. |
Quantitative Data Summary
| Solvent | Taxifolin (Dihydroquercetin) Solubility | Reference |
| DMSO | ~30 mg/mL | [1] |
| Ethanol | ~3 mg/mL | [1] |
| 1:1 solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Water | Very slightly soluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays
This protocol describes the standard method for preparing a stock solution for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell-culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Improving Aqueous Solubility using β-Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility. This protocol provides a general method for preparing a this compound-cyclodextrin inclusion complex.
Materials:
-
This compound
-
β-Cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a solution of the chosen cyclodextrin in deionized water (e.g., 10% w/v HP-β-CD).
-
Slowly add the this compound powder to the cyclodextrin solution while stirring continuously. A 1:1 or 1:2 molar ratio of the compound to cyclodextrin is a good starting point.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
The resulting clear solution contains the this compound-cyclodextrin complex and can be used for experiments. The concentration of the dissolved compound should be determined analytically (e.g., by HPLC).
Visualizing Experimental Workflows and Concepts
Experimental Workflow for Solubility Enhancement
Caption: Troubleshooting workflow for addressing precipitation issues with this compound.
Logical Relationship of Solubility Enhancement Techniques
Caption: Key strategies to improve the aqueous solubility of this compound.
References
Technical Support Center: 3'-O-Methyltaxifolin Stability
This technical support center provides guidance on the stability of 3'-O-Methyltaxifolin in various solvents, addressing common issues researchers may encounter during experimentation. As direct stability studies on this compound are limited, this guide leverages extensive data on its parent compound, taxifolin (B1681242) (dihydroquercetin), and the known effects of O-methylation on flavonoid stability to provide robust recommendations.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in common laboratory solvents?
Q2: What is the expected stability of this compound in acidic and basic aqueous solutions?
Taxifolin is known to be highly unstable in alkaline conditions, leading to the formation of dimers.[4][5] It is also susceptible to degradation under strong acidic conditions. For this compound, the methylation at the 3'-position may offer some protection against alkaline-induced degradation of the B-ring. However, the overall flavonoid structure remains susceptible to degradation in strongly acidic and basic environments. It is advisable to use buffers in the neutral pH range for aqueous solutions whenever possible and to prepare acidic or basic solutions fresh before use.
Q3: How does temperature affect the stability of this compound solutions?
Taxifolin's thermal degradation is significantly increased in the presence of humidity. It is reasonable to expect a similar behavior for this compound. Therefore, for long-term storage, it is recommended to store the compound as a dry solid at low temperatures. If solutions are prepared, they should be stored at -20°C or -80°C and protected from light. For experiments at elevated temperatures, the stability of the compound in the chosen solvent should be verified.
Q4: Is this compound sensitive to light?
Taxifolin has been classified as stable to photolysis. O-methylation is not expected to significantly increase photosensitivity. However, as a general precaution for all phenolic compounds, it is good laboratory practice to protect solutions of this compound from direct light, especially during long-term storage or prolonged experiments.
Q5: Which solvents are recommended for dissolving and storing this compound?
For short-term storage and experimental use, organic solvents such as methanol (B129727), ethanol, and DMSO are commonly used for flavonoids. Based on the behavior of taxifolin, methanol is a suitable solvent for initial dissolution. For aqueous experiments, preparing a concentrated stock solution in an organic solvent and then diluting it with the aqueous buffer is a standard procedure. The final concentration of the organic solvent should be kept low to minimize its effect on the experiment. Due to the general instability of flavonoids in aqueous solutions, especially at non-neutral pH, fresh preparation is always recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity or concentration in aqueous solution over time. | Degradation of this compound, potentially due to pH, temperature, or oxidation. | Prepare fresh aqueous solutions for each experiment. If storage is necessary, use a buffered solution at a neutral pH, store at low temperatures (≤ -20°C), and protect from light. Consider preparing a concentrated stock in a stable organic solvent (e.g., DMSO) and diluting it into the aqueous buffer immediately before use. |
| Color change of the solution (e.g., yellowing or browning). | Oxidative degradation of the flavonoid structure. This can be accelerated by alkaline pH, elevated temperature, and the presence of metal ions. | Use degassed solvents to minimize dissolved oxygen. Consider adding a small amount of an antioxidant, such as ascorbic acid, if compatible with the experimental setup. Avoid high pH and elevated temperatures. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Formation of degradation products due to instability in the chosen solvent or experimental conditions. | Analyze the stability of this compound under your specific experimental conditions (solvent, pH, temperature, light exposure) over the duration of the experiment. This can be done by running time-point samples on an HPLC. Refer to the stability data of taxifolin as a guide for potential degradation pathways. |
| Precipitation of the compound from the solution. | Poor solubility of this compound in the chosen solvent system, which can be exacerbated by changes in temperature or pH. | Verify the solubility of this compound in your solvent system. A concentrated stock in an organic solvent with subsequent dilution can help. If precipitation occurs upon dilution in an aqueous buffer, consider adjusting the pH or the final concentration of the organic co-solvent. |
Data Presentation
As direct quantitative stability data for this compound is not available, the following table summarizes the stability of its parent compound, taxifolin, under forced degradation conditions. This data provides a valuable reference for predicting the stability of this compound.
Table 1: Forced Degradation of Taxifolin
| Stress Condition | Reagent/Parameter | Duration | Degradation (%) | Stability Classification |
| Acid Hydrolysis | 1 M HCl | 30 min | 20.2 | Unstable |
| Alkaline Hydrolysis | 1 mM NaOH | 15 min | 16.3 | Extremely Unstable |
| Oxidation | 30% H₂O₂ | 24 h | 11.7 | Stable |
| Dry Heat | 40 °C | 30 days | 9.8 | Thermolabile |
| Humid Heat | 40 °C, 75% RH | 30 days | 23.1 | Very Thermolabile |
| Photolysis | 2.4 million lx·h | - | 9.0 | Stable |
Data sourced from a study on taxifolin stability.
Experimental Protocols
The following is a detailed methodology for a forced degradation study, adapted from protocols used for taxifolin, which can be applied to assess the stability of this compound.
Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify potential degradation products.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Water (HPLC grade)
-
HPLC or UPLC system with a UV/PDA detector and a mass spectrometer (MS)
-
C18 column
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 4 mL of 1 M HCl.
-
Incubate at room temperature and collect samples at various time points (e.g., 0, 30, 60, 120, 240 minutes).
-
Neutralize the samples with an equivalent amount of 1 M NaOH before analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 4 mL of 1 mM NaOH.
-
Incubate at room temperature and collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Neutralize the samples with an equivalent amount of 1 mM HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 4 mL of 30% H₂O₂.
-
Incubate at room temperature and collect samples at various time points (e.g., 0, 1, 6, 24 hours).
-
-
Thermal Degradation:
-
For solid-state stability, place a known amount of solid this compound in a thermostatically controlled oven at 40°C with and without humidity control (e.g., 75% RH).
-
For solution stability, incubate the stock solution at 40°C.
-
Analyze samples at various time points (e.g., 0, 1, 7, 14, 30 days).
-
-
Photolytic Degradation:
-
Expose the stock solution to a light source in a photostability chamber according to ICH guidelines.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples after a defined period.
-
-
-
Sample Analysis:
-
Dilute the stressed samples with the mobile phase to a suitable concentration for HPLC or UPLC-MS analysis.
-
Analyze the samples to determine the percentage of this compound remaining and to identify any degradation products.
-
Visualizations
Caption: Workflow for Forced Degradation Stability Testing.
Caption: Troubleshooting Logic for Stability Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Identification and Characterization of O-Methyltransferase Gene Family Members Involved in Flavonoid Biosynthesis in Chrysanthemum indicum L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review on the impact of hesperidin and its aglycone hesperetin on metabolic dysfunction-associated steatotic liver disease and other liver disorders | Nutrition Research Reviews | Cambridge Core [cambridge.org]
- 5. Hesperidin: Enrichment, forced degradation, and structural elucidation of potential degradation products using spectral techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3'-O-Methyltaxifolin Dosage for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of 3'-O-Methyltaxifolin for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in cell culture experiments?
A typical starting concentration range for this compound is between 5 µg/mL and 40 µg/mL.[1] The optimal concentration will vary depending on the cell line and the experimental endpoint. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
Q2: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mg/mL stock solution can be prepared and stored at -20°C for long-term use. To prepare, dissolve the powdered this compound in pure DMSO. Gentle warming and vortexing can aid dissolution. Before use, the stock solution should be diluted to the final working concentration in the cell culture medium.
Q3: What is the maximum concentration of DMSO that cells can tolerate?
Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant cytotoxicity.[2] However, it is crucial to include a vehicle control (media with the same final concentration of DMSO as the treated wells) in your experiments to account for any potential solvent effects. Some sensitive cell lines may require a lower final DMSO concentration, so it is best to determine the tolerance of your specific cell line.
Q4: What is the mechanism of action of this compound?
This compound has been shown to induce apoptosis in cancer cells.[3][4] This is achieved through the activation of the intrinsic apoptotic pathway, involving the upregulation of pro-apoptotic proteins such as caspase-3 and caspase-9.[3] Additionally, based on studies of the parent compound taxifolin, it is likely that this compound also inhibits the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and proliferation.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation of this compound in cell culture medium. | Poor solubility in aqueous solutions. | 1. Prepare a high-concentration stock solution in DMSO. This minimizes the volume of organic solvent added to the aqueous cell culture medium. 2. Add the stock solution to pre-warmed (37°C) cell culture medium. Adding to cold media can decrease solubility. 3. Vortex or pipette immediately after adding the stock solution to the medium. This ensures rapid and even dispersion. 4. Perform a solubility test. Before your experiment, prepare your highest desired concentration in media and visually inspect for precipitation after a short incubation at 37°C. If precipitation occurs, you may need to lower the final concentration. |
| High background in MTT assay. | Flavonoids like this compound can directly reduce MTT to formazan (B1609692), leading to a false-positive signal. | 1. Include a "no-cell" control. This control should contain the same concentration of this compound in the media as your experimental wells. Subtract the absorbance of this control from your experimental values. 2. Reduce the incubation time with MTT. A shorter incubation period (e.g., 2 hours) may minimize the direct reduction of MTT by the compound. |
| Unexpectedly high cytotoxicity, even at low concentrations. | 1. Solvent toxicity. The final concentration of DMSO may be too high for your cell line. 2. Incorrect stock solution concentration. Errors in weighing or dilution can lead to a more concentrated solution than intended. | 1. Perform a vehicle control experiment. Test the effect of different DMSO concentrations on your cells to determine the maximum tolerated concentration. Ensure the final DMSO concentration in your experiments is below this level. 2. Verify the concentration of your stock solution. If possible, use spectrophotometry or another analytical method to confirm the concentration. Always be meticulous with weighing and dilutions. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density. 2. Incomplete dissolution of the compound. 3. Age of the stock solution. | 1. Ensure a uniform single-cell suspension before seeding. Use a cell counter to accurately determine cell density. 2. Visually inspect your working solutions for any precipitate before adding them to the cells. 3. Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Quantitative Data
Table 1: IC50 Values of this compound in Human Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µg/mL) | Reference |
| HCT-116 | Colon Carcinoma | 48 | 36 ± 2.25 | |
| HEK-293 | Embryonic Kidney (non-cancerous) | 48 | Higher than in HCT-116 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
This compound
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DMSO
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Complete cell culture medium
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96-well plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from your DMSO stock solution.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a "no-cell" control (medium with the compound but no cells).
-
Remove the old medium from the cells and add 100 µL of the prepared dilutions to the respective wells. .
-
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the "no-cell" control from all other readings. Calculate the percentage of cell viability relative to the vehicle control.
Caspase-3 and Caspase-9 Activity Assay (ELISA-based)
This protocol outlines the general steps for measuring the activity of caspase-3 and caspase-9, key markers of apoptosis.
Materials:
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Cells treated with this compound
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Cell lysis buffer
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Commercially available Caspase-3 and Caspase-9 ELISA kits (follow the manufacturer's instructions)
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Microplate reader
Procedure:
-
Cell Treatment and Lysis:
-
Seed and treat cells with this compound as described in the MTT assay protocol.
-
After the incubation period, collect the cells (for adherent cells, scrape them off the plate).
-
Wash the cells with cold PBS.
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Lyse the cells using the lysis buffer provided in the ELISA kit.
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Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the proteins.
-
-
ELISA Assay:
-
Follow the specific protocol provided with the commercial ELISA kit. This typically involves:
-
Adding the cell lysate to the wells of the pre-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction.
-
-
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Determine the concentration of active caspase-3 or caspase-9 in your samples by comparing the absorbance to the standard curve generated from the standards provided in the kit. An increase in caspase activity in treated cells compared to the vehicle control indicates the induction of apoptosis.
Visualizations
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparative Anticancer Potentials of Taxifolin and Quercetin Methylated Derivatives against HCT-116 Cell Lines: Effects of O-Methylation on Taxifolin and Quercetin as Preliminary Natural Leads - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols for 3'-O-Methyltaxifolin
Welcome to the technical support center for the purification of 3'-O-Methyltaxifolin. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the isolation and purification of this methylated flavonoid.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps I should take before starting the purification of this compound from a crude extract?
A1: Before proceeding with purification, it is crucial to properly prepare your crude extract. This involves selecting an appropriate extraction solvent system. The choice of solvent is critical and should be based on the polarity of this compound. Typically, solvents like ethyl acetate (B1210297), methanol (B129727), or ethanol (B145695) are used for flavonoids.[1] It is also advisable to perform a preliminary analysis of your crude extract using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to estimate the concentration of the target compound and identify major impurities. This will help in selecting the most suitable purification strategy.
Q2: What are the most common methods for purifying this compound?
A2: The most common and effective methods for purifying this compound and other flavonoids include:
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Column Chromatography: This is a widely used technique for the separation of compounds from a mixture. Silica (B1680970) gel is a common stationary phase, and a gradient elution with a non-polar solvent (like hexane (B92381) or chloroform) and a more polar solvent (like ethyl acetate or methanol) is typically employed.[2][3]
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Preparative High-Performance Liquid Chromatography (Prep-HPLC): This method offers high resolution and is suitable for obtaining high-purity compounds. Reversed-phase columns (e.g., C18) are frequently used with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol.[4][5]
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Crystallization: If a suitable solvent is found, crystallization can be a highly effective final purification step to obtain a product with very high purity. However, the presence of other methylated flavonoids can sometimes inhibit crystallization.
Q3: How can I assess the purity of my this compound sample?
A3: Purity assessment is a critical step. The following analytical techniques are recommended:
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High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the most common method for determining the purity of flavonoids. A sharp, symmetrical peak corresponding to this compound indicates high purity.
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Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique provides both purity information and molecular weight confirmation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation and can also reveal the presence of impurities.
Q4: What are the optimal storage conditions for purified this compound?
A4: Flavonoids, including taxifolin (B1681242) and its derivatives, can be susceptible to degradation over time, especially when exposed to light, heat, and alkaline conditions. For long-term storage, it is recommended to store the purified compound as a dry powder at low temperatures (-20°C or -80°C) in a dark, airtight container. If in solution, use a non-reactive solvent and store at low temperatures.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the purification of this compound.
Low Yield or No Compound Detected After Extraction
| Problem | Possible Cause | Solution |
| Low yield of crude extract | Incorrect solvent system: The polarity of the extraction solvent may not be optimal for this compound. | Test a range of solvents with varying polarities (e.g., ethyl acetate, methanol, ethanol, and their mixtures). |
| Incomplete extraction: The extraction time or method may not be sufficient to extract the compound fully. | Increase the extraction time or use more vigorous methods like sonication or Soxhlet extraction. | |
| No this compound detected in the extract | Degradation during extraction: The compound may be unstable under the extraction conditions (e.g., high temperature, unfavorable pH). | Perform extraction at a lower temperature. Ensure the pH of the extraction solvent is neutral or slightly acidic, as flavonoids can be unstable in alkaline conditions. |
Issues During Chromatographic Purification
| Problem | Possible Cause | Solution |
| Poor separation in column chromatography | Inappropriate mobile phase: The solvent system does not provide adequate resolution between this compound and impurities. | Optimize the mobile phase by running preliminary TLC experiments with different solvent combinations and gradients. A shallower gradient during column elution can improve separation. |
| Column overloading: Too much crude extract has been loaded onto the column. | Reduce the amount of sample loaded relative to the amount of stationary phase. | |
| Compound is stuck on the column | Compound is unstable on silica gel: Some flavonoids can degrade on acidic silica gel. | Test the stability of your compound on a small amount of silica gel before running a large column. Consider using a different stationary phase like deactivated silica, florisil, or alumina. |
| Multiple peaks on HPLC analysis of a purified fraction | Co-elution of impurities: Impurities with similar polarity are eluting with your target compound. | Re-purify the fraction using a different chromatographic technique (e.g., a different column or mobile phase in HPLC). |
| Compound degradation: The compound may be degrading during the analysis. | Ensure the mobile phase is not alkaline and that the analysis is performed promptly after sample preparation. |
Problems with Compound Stability
| Problem | Possible Cause | Solution |
| Degradation of purified this compound over time | Improper storage conditions: Exposure to light, heat, or oxygen can cause degradation. | Store the purified compound as a dry powder at -20°C or below in a dark, airtight container under an inert atmosphere (e.g., argon or nitrogen). |
| Residual solvent or impurities: Traces of acidic or basic impurities can catalyze degradation. | Ensure the purified compound is thoroughly dried under vacuum to remove all traces of solvent. Re-purification may be necessary if impurities are suspected. | |
| Color change of the sample | Oxidation: Flavonoids are susceptible to oxidation, which can lead to a color change. | Minimize exposure to air and light during purification and storage. |
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the purification of flavonoids, which can serve as a benchmark for your experiments.
Table 1: Yield and Purity at Different Purification Stages of Flavonoids
| Purification Step | Starting Material | Product | Yield (%) | Purity (%) | Reference |
| Macroporous Resin Chromatography | Crude Extract | Enriched Flavonoid Fraction | 82.1 | 21.34 | |
| Sephadex LH-20 Column Chromatography | Enriched Flavonoid Fraction | Purified Flavonoid | - | >93.5 | |
| Preparative HPLC | Mixed Flavonoid Fraction | Isolated Flavonoid | - | >98 | |
| HSCCC | Crude Extract | Purified Flavonoids | 4-9 | >98 |
Note: Yield and purity can vary significantly depending on the source material and the specific protocol used.
Experimental Protocols
Protocol 1: General Column Chromatography for Flavonoid Purification
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Stationary Phase Preparation: Pack a glass column with silica gel (mesh size 70-230 or 230-400) in a non-polar solvent (e.g., hexane).
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Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for samples with poor solubility, use the dry-loading method by adsorbing the sample onto a small amount of silica gel and then adding it to the top of the column.
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Elution: Start the elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The gradient should be chosen based on preliminary TLC analysis.
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Fraction Collection: Collect fractions of the eluate in separate tubes.
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Analysis: Analyze the collected fractions by TLC or HPLC to identify the fractions containing this compound.
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Pooling and Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Preparative HPLC for High-Purity this compound
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Column: Use a reversed-phase C18 preparative column.
-
Mobile Phase: A common mobile phase is a gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid to improve peak shape.
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Gradient Program: An example of a gradient program could be: 5% B to 95% B over 30-40 minutes. The optimal gradient should be developed based on analytical HPLC runs.
-
Sample Injection: Dissolve the partially purified sample in the initial mobile phase and inject it onto the column.
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Fraction Collection: Collect the peak corresponding to this compound using an automated fraction collector.
-
Purity Check and Solvent Removal: Analyze the purity of the collected fraction by analytical HPLC. Combine the pure fractions and remove the solvent by lyophilization or evaporation.
Visualizations
Experimental Workflow for this compound Purification
Caption: General workflow for the purification of this compound.
Biosynthesis Pathway of Taxifolin
Caption: Simplified biosynthesis pathway leading to taxifolin.
References
troubleshooting 3'-O-Methyltaxifolin synthesis side reactions
Welcome to the technical support center for the synthesis of 3'-O-Methyltaxifolin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the synthesis of this valuable compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, focusing on common side reactions and purification challenges.
Problem 1: Low Yield of this compound and Formation of Multiple Methylated Byproducts
Q: My reaction is producing a mixture of methylated taxifolin (B1681242) derivatives, including the desired this compound, but also 7-O-Methyltaxifolin and 7,3'-di-O-Methyltaxifolin, resulting in a low yield of the target compound. How can I improve the regioselectivity of the methylation?
A: The presence of multiple hydroxyl groups on the taxifolin scaffold makes achieving regioselective methylation at the 3'-position a significant challenge. The formation of isomeric byproducts is a common issue. Here are several strategies to enhance the selectivity for the 3'-hydroxyl group:
1. Employ Protecting Group Strategies:
The most effective way to ensure regioselectivity is to protect the other reactive hydroxyl groups prior to methylation. The catechol moiety on the B-ring (3'- and 4'-OH) is a common starting point for selective reactions.
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Strategy: A multi-step synthesis involving the selective protection of the 3- and 7-hydroxyl groups can be employed. For instance, using reagents like chloromethyl ether can protect these positions, leaving the B-ring hydroxyls available for subsequent methylation. Following the methylation step, the protecting groups are removed under specific conditions to yield the desired this compound.
2. Optimize Reaction Conditions with Less Hazardous Reagents:
While traditional methylating agents like dimethyl sulfate (B86663) and methyl iodide are effective, they can be harsh and lead to over-methylation. Newer, milder reagents can offer better control.
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Alternative Reagent: Consider using dimethyl carbonate (DMC) in the presence of a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). DMC is a greener and less toxic alternative that can provide higher selectivity under optimized conditions.[1]
3. Control Stoichiometry and Reaction Time:
Careful control of the amount of methylating agent and the reaction duration is crucial to minimize the formation of di- and tri-methylated species.
-
Recommendation: Start with a stoichiometric equivalent of the methylating agent relative to the hydroxyl group you intend to methylate. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to quench the reaction once the desired product is maximized and before significant byproduct formation occurs.
Table 1: Comparison of Methylating Agents and Strategies
| Methylating Agent | Base | Typical Side Products | Selectivity | Safety Concerns |
| Dimethyl Sulfate (DMS) | K₂CO₃ | 7-O-Methyltaxifolin, 7,3'-di-O-Methyltaxifolin, over-methylation | Moderate | High (Toxic, Carcinogenic) |
| Methyl Iodide (MeI) | K₂CO₃, NaH | 7-O-Methyltaxifolin, 7,3'-di-O-Methyltaxifolin, over-methylation | Moderate | High (Toxic) |
| Dimethyl Carbonate (DMC) | DBU | Minimal with optimization | High | Low (Eco-friendly) |
dot
References
minimizing degradation of 3'-O-Methyltaxifolin during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of 3'-O-Methyltaxifolin during storage. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of the closely related compound, taxifolin, to infer the stability of its 3'-O-methylated derivative.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during storage a concern?
A1: this compound is a naturally occurring flavanonol, a type of flavonoid. Like many flavonoids, it is susceptible to degradation when exposed to certain environmental factors such as heat, light, oxygen, and non-neutral pH.[1] Degradation can lead to a loss of biological activity and the formation of impurities, which can compromise experimental results and the therapeutic potential of the compound.
Q2: What is the general effect of O-methylation on flavonoid stability?
A2: O-methylation of flavonoids generally increases their metabolic stability and bioavailability.[2][3][4] The methylation of hydroxyl groups can protect the molecule from rapid metabolism and certain degradation pathways.[3] This suggests that this compound is likely more stable than its unmethylated counterpart, taxifolin.
Q3: What are the recommended long-term storage conditions for solid this compound?
A3: For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light, and kept in a desiccated environment at -20°C.
Q4: How should I store solutions of this compound?
A4: Solutions of this compound are more prone to degradation than the solid form. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution in a tightly sealed, light-protected vial at -20°C or -80°C. For aqueous solutions, ensure the pH is near neutral and consider using deoxygenated solvents to minimize oxidative degradation.
Q5: What are the primary degradation pathways for taxifolin, the parent compound of this compound?
A5: Taxifolin is known to be particularly unstable under alkaline conditions, leading to dimerization and other degradation products. Its thermal degradation is accelerated by the presence of humidity. It is also susceptible to oxidation and acid-catalyzed degradation, although it is relatively stable to photolysis. While the 3'-O-methyl group is expected to alter the rate of degradation, the fundamental degradation pathways are likely to be similar.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Discoloration of solid this compound (e.g., yellowing) | 1. Oxidation due to improper storage (exposure to air/oxygen).2. Exposure to light.3. Presence of moisture. | 1. Store the compound under an inert atmosphere (e.g., argon or nitrogen).2. Always store in an amber vial or a container wrapped in aluminum foil.3. Store in a desiccator to minimize moisture exposure. |
| Unexpected peaks in HPLC/UPLC analysis of a freshly prepared solution | 1. Degradation during sample preparation (e.g., use of non-neutral pH solvent, prolonged exposure to light or elevated temperature).2. Contaminated solvent or glassware.3. Inherent impurities in the purchased compound. | 1. Prepare solutions in neutral, degassed solvents and protect from light. Use freshly prepared solutions immediately.2. Use high-purity solvents and thoroughly clean all glassware.3. Check the certificate of analysis from the supplier. If necessary, purify the compound before use. |
| Loss of biological activity in an in vitro or in vivo experiment | 1. Degradation of this compound in the experimental medium (e.g., cell culture medium with physiological pH and temperature).2. Interaction with other components in the formulation or medium. | 1. Assess the stability of this compound under your specific experimental conditions (e.g., by HPLC analysis of the medium over time).2. Prepare fresh formulations immediately before use. Consider using stabilizing excipients if compatible with the experiment. |
| Inconsistent experimental results between batches | 1. Variability in the purity of different batches of this compound.2. Inconsistent storage and handling procedures. | 1. Always verify the purity of each new batch by HPLC or another suitable analytical method.2. Adhere strictly to standardized protocols for storage, handling, and sample preparation. |
Data Presentation
The following tables summarize the degradation of taxifolin under various stress conditions. While not specific to this compound, this data provides a valuable reference point, as the degradation pathways are expected to be similar. It is important to note that the 3'-O-methyl group is anticipated to confer greater stability, meaning the degradation rates for this compound are likely to be lower than those reported here for taxifolin.
Table 1: Degradation of Taxifolin Under Various Stress Conditions
| Stress Condition | Time | % Degradation of Taxifolin |
| 1 M HCl | 30 min | 20.2% |
| 1 mM NaOH | 15 min | 16.3% |
| 30% H₂O₂ | 24 h | 11.7% |
| Dry Heat (40°C) | 30 days | 9.8% |
| Humid Heat (40°C, 75% RH) | 30 days | 23.1% |
| Photolysis (Visible + UVA) | 2.4 million lx·h + 400 Wh/m² | 9.0% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
1. Materials and Reagents:
-
This compound (high purity standard)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Formic acid or phosphoric acid (for mobile phase adjustment)
-
Inert gas (Argon or Nitrogen)
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Diode Array Detector (DAD)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
-
Analytical balance
-
Volumetric flasks and pipettes
3. Stock Solution Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
4. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Transfer a small amount of solid this compound to a vial and place it in an oven at 60°C for 48 hours. Dissolve in methanol for analysis.
-
Photolytic Degradation: Expose a solution of this compound (in a quartz cuvette or other suitable transparent container) to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
5. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (see Protocol 2).
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound peak.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This protocol describes a starting point for developing a stability-indicating HPLC-UV method. Optimization will be necessary based on the results of the forced degradation study.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient elution is recommended to separate the parent compound from potential degradation products of varying polarities.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program (example):
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at the λmax of this compound (can be determined using a UV scan, likely around 290 nm and 330 nm). A Diode Array Detector is highly recommended to assess peak purity.
-
Injection Volume: 10-20 µL
2. Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can separate this compound from its degradation products, process impurities, and any excipients. This is confirmed by analyzing the samples from the forced degradation study.
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by performing recovery studies.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance under small, deliberate variations in chromatographic parameters (e.g., mobile phase composition, pH, flow rate, column temperature).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Diverse defenses: O-methylated flavonoids contribute to the maize arsenal against fungal pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of 3'-O-Methyltaxifolin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3'-O-Methyltaxifolin. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at enhancing the bioavailability of this promising flavonoid.
Troubleshooting Guide
This guide is designed to help you navigate common experimental hurdles and optimize your research outcomes.
| Issue/Question | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| Low oral bioavailability of this compound observed in pharmacokinetic studies. | Poor aqueous solubility of this compound. | - Formulation Strategies: Explore advanced formulation techniques such as the creation of solid dispersions, nanosuspensions, or self-emulsifying drug delivery systems (SEDDS) to improve dissolution.[1][2] - Particle Size Reduction: Employ micronization or nanomilling to increase the surface area for dissolution.[3][4] |
| Extensive first-pass metabolism in the intestine and liver. | - Co-administration with Bioenhancers: Investigate the co-administration of inhibitors of metabolizing enzymes (e.g., piperine (B192125) to inhibit CYP3A4 and P-glycoprotein).[5] - Prodrug Approach: Synthesize ester or other prodrugs of this compound to mask the sites of metabolism. | |
| Efflux by transporters like P-glycoprotein (P-gp). | - Inhibition of Efflux Pumps: Use known P-gp inhibitors to increase intracellular concentration and absorption. | |
| High variability in plasma concentration-time profiles between subjects. | Differences in gastrointestinal physiology (e.g., gastric emptying time, intestinal pH). | - Standardize Experimental Conditions: Ensure consistent fasting periods and dosing volumes for all subjects. - Controlled-Release Formulations: Develop formulations that release the compound at a specific site in the gastrointestinal tract. |
| Food effects on absorption. | - Conduct Fed vs. Fasted Studies: Evaluate the impact of food on the pharmacokinetics of your formulation to provide clear administration guidelines. | |
| Difficulty in detecting and quantifying this compound and its metabolites in plasma. | Low plasma concentrations. | - Highly Sensitive Analytical Method: Develop and validate a highly sensitive LC-MS/MS method for quantification. |
| Rapid metabolism and clearance. | - Analyze for Metabolites: In addition to the parent compound, quantify major metabolites to get a complete pharmacokinetic profile. Methylated flavonoids are known to undergo further metabolism. | |
| Formulation instability leading to inconsistent results. | Physical instability (e.g., aggregation of nanoparticles, crystallization from amorphous solid dispersions). | - Stabilizer Optimization: Screen different types and concentrations of stabilizers (e.g., polymers, surfactants) for your formulation. - Long-Term Stability Studies: Conduct stability testing under various storage conditions (temperature, humidity) to determine shelf-life. |
| Chemical degradation. | - Protect from Light and Oxygen: Store formulations in light-resistant containers and under an inert atmosphere if the compound is susceptible to oxidation or photodegradation. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
A1: The primary challenges stem from its flavonoid structure, which typically results in poor aqueous solubility and extensive first-pass metabolism in the gut wall and liver. Like its parent compound taxifolin (B1681242), this compound is susceptible to enzymatic modifications such as glucuronidation and sulfation, which can significantly reduce its systemic availability. Furthermore, it may be a substrate for efflux transporters like P-glycoprotein, which actively pump the compound out of intestinal cells, limiting its absorption.
Q2: Which formulation strategies have shown the most promise for improving the bioavailability of similar flavonoids?
A2: Nanotechnology-based approaches have demonstrated significant success. For instance, preparing taxifolin as nanoparticles via liquid antisolvent precipitation increased its bioavailability in rats by sevenfold. Other effective strategies for flavonoids include:
-
Solid Dispersions: Creating amorphous solid dispersions with polymers like PVP or HPMCAS can enhance solubility and dissolution rates.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve absorption by presenting the drug in a solubilized state and potentially utilizing lymphatic transport, thereby bypassing the liver's first-pass metabolism.
-
Liposomes and Phytosomes: Encapsulation in lipid-based vesicles like liposomes or forming complexes with phospholipids (B1166683) (phytosomes) can improve stability and facilitate transport across the intestinal membrane.
Q3: How can I develop a reliable analytical method to study the pharmacokinetics of this compound?
A3: A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for pharmacokinetic studies of flavonoids. Key steps in method development include:
-
Sample Preparation: Efficient extraction from plasma, often using liquid-liquid extraction or solid-phase extraction, is crucial to remove interfering substances.
-
Chromatographic Separation: A C18 column with a gradient elution of acetonitrile (B52724) and water (often with a modifier like formic acid or ammonium (B1175870) acetate) typically provides good separation.
-
Mass Spectrometric Detection: Use of multiple reaction monitoring (MRM) mode ensures high selectivity and sensitivity for quantifying the parent drug and its metabolites.
Q4: Are there any known drug-drug or drug-food interactions I should be aware of when working with this compound?
A4: While specific interaction studies on this compound are limited, flavonoids as a class are known to interact with drug-metabolizing enzymes and transporters. For example, some flavonoids can inhibit cytochrome P450 enzymes (like CYP3A4) and P-glycoprotein. This can lead to increased bioavailability of co-administered drugs that are substrates for these proteins. It is also important to consider the "food effect," as the presence of food, particularly high-fat meals, can alter the absorption of lipophilic compounds and formulations like SEDDS.
Quantitative Data Summary
The following tables summarize key pharmacokinetic and formulation data for taxifolin, the parent compound of this compound, which can serve as a valuable reference for your studies.
Table 1: Pharmacokinetic Parameters of Taxifolin in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | AUC (h·ng/mL) | Relative Bioavailability (%) | Reference |
| Taxifolin Suspension (Oral) | 15 | - | - | 0.49 | |
| Taxifolin Nanodispersion (Oral) | 15 | - | - | 0.75 | |
| Taxifolin Nanoparticles (Oral) | - | - | - | 700% (compared to raw taxifolin) | |
| Fructus Polygoni Orientalis Extract (Oral, Normal Rats) | 1.23 g/kg (extract) | 1940 ± 502.2 | 4949.7 ± 764.89 (AUC₀-t) | - | |
| Fructus Polygoni Orientalis Extract (Oral, Fibrotic Rats) | 1.23 g/kg (extract) | 2648 ± 208.5 | 6679.9 ± 734.26 (AUC₀-t) | - | |
| Tax-Se@LPs (Selenized Liposomes) | - | - | - | 216.65% (compared to suspension) |
Table 2: Formulation Parameters for Taxifolin Nanoparticles
| Parameter | Optimal Condition | Reference |
| Method | Liquid Antisolvent Precipitation | |
| Surfactant | Poloxamer 188 | |
| Surfactant Concentration | 0.25% | |
| Drug Concentration in Solvent | 0.08 g/mL | |
| Antisolvent to Solvent Ratio | 10 | |
| Mean Particle Size | 24.6 nm |
Experimental Protocols
Protocol 1: Preparation of Taxifolin Nanosuspension by Liquid Antisolvent Precipitation
This protocol is adapted from the methodology described for enhancing taxifolin bioavailability.
-
Preparation of Solutions:
-
Prepare a solution of this compound in a suitable organic solvent (e.g., ethanol) at a concentration of 0.08 g/mL.
-
Prepare an aqueous solution containing 0.25% Poloxamer 188 as a stabilizer. This will be the antisolvent.
-
-
Precipitation:
-
Maintain the antisolvent solution at 25°C under constant stirring at 800 rpm.
-
Add the drug solution to the antisolvent solution at a constant dropping speed of 4 mL/min. The volume ratio of antisolvent to solvent should be 10:1.
-
Continue stirring for 5 minutes after the addition is complete.
-
-
Lyophilization (Optional, for powder form):
-
Add a cryoprotectant (e.g., γ-cyclodextrin) to the nanosuspension.
-
Freeze the suspension and then lyophilize it to obtain a dry nanoparticle powder.
-
-
Characterization:
-
Measure the particle size and polydispersity index using dynamic light scattering (DLS).
-
Observe the particle morphology using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Confirm the amorphous state of the drug in the nanoparticles using X-ray diffraction (XRD) and differential scanning calorimetry (DSC).
-
Visualizations
Caption: Workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Key barriers to the oral bioavailability of flavonoids.
References
- 1. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of solubility, antioxidant ability and bioavailability of taxifolin nanoparticles by liquid antisolvent precipitation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taxifolin: Approaches to Increase Water Solubility and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving the oral bioavailability of beneficial polyphenols through designed synergies - PMC [pmc.ncbi.nlm.nih.gov]
addressing off-target effects of 3'-O-Methyltaxifolin
Welcome to the technical support center for 3'-O-Methyltaxifolin. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address potential off-target effects and other experimental challenges when working with this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound, presented in a question-and-answer format.
Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays
Question: My cell viability results (e.g., using MTT, MTS, or XTT assays) with this compound are highly variable or show an unexpected increase in signal at high concentrations. What could be the cause?
Answer: This is a common issue when working with flavonoids. The likely cause is direct interference of the compound with the assay chemistry. Flavonoids, including taxifolin (B1681242) and its derivatives, can directly reduce tetrazolium dyes (MTT, MTS, XTT) to their colored formazan (B1609692) products, independent of cellular metabolic activity. This leads to a false-positive signal and an overestimation of cell viability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent cell viability assays.
Issue 2: Discrepancies in Protein Quantification
Question: The protein concentration of my cell lysates treated with this compound seems unexpectedly high when measured by BCA or Lowry assays. Why is this happening?
Answer: Flavonoids can interfere with colorimetric protein assays that rely on the reduction of copper ions (Cu²⁺ to Cu¹⁺), such as the Bicinchoninic Acid (BCA) and Lowry assays.[1][2] The phenolic structure of this compound can directly reduce Cu²⁺, leading to an inflated colorimetric signal and an overestimation of the actual protein concentration.[1] This interference is more pronounced at higher flavonoid concentrations and lower protein concentrations.[1][2]
Solution:
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Run a Compound-Only Control: Prepare a standard curve in the presence of this compound at the same concentration used in your experimental samples to determine the extent of interference.
-
Protein Precipitation: To remove the interfering compound, precipitate the protein from your samples before performing the assay. Acetone (B3395972) precipitation is an effective method.
-
Use an Alternative Assay: Consider using a protein quantification method that is not based on copper reduction, such as the Bradford assay. However, be aware that the Bradford assay can have its own set of interfering substances.
Issue 3: Unexpected Cytotoxicity in Non-Target or "Normal" Cell Lines
Question: I am observing significant cytotoxicity with this compound in my non-cancerous control cell line, which was unexpected. Is this a known off-target effect?
Answer: While this compound and related compounds often show higher potency against cancer cells, they can also exhibit cytotoxic effects in non-cancerous cell lines, albeit typically at higher concentrations. For example, studies have shown that while the viability of HEK-293 (human embryonic kidney) cells is higher compared to HCT-116 (colon cancer) cells when treated with this compound, a reduction in HEK-293 cell number is still observed. This is likely due to the pleiotropic nature of flavonoids, which can interact with multiple cellular targets and pathways that are common to both cancerous and non-cancerous cells.
Mitigation Strategies:
-
Dose-Response Curve: Perform a careful dose-response experiment to determine the therapeutic window where you observe maximal effects on your target cells with minimal toxicity to your control cells.
-
Time-Course Experiment: Assess cytotoxicity at different time points. Shorter incubation times may be sufficient to observe the desired on-target effects without inducing significant off-target cytotoxicity.
-
Alternative Control Cell Lines: If possible, test the compound on a panel of non-cancerous cell lines to understand the spectrum of its cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What are the likely off-target signaling pathways affected by this compound?
A1: Based on studies of its parent compound, taxifolin, and other flavonoids, this compound is likely to modulate several key signaling pathways. This promiscuity is a hallmark of many flavonoids. Potential off-target pathways include:
-
MAPK Signaling Pathway: Taxifolin has been shown to down-regulate the phosphorylation of ERK, JNK, and p38 in the MAPK pathway, which is involved in inflammation and cell proliferation.
-
PI3K/Akt/mTOR Pathway: Taxifolin can directly inhibit PI3K and mTOR, key regulators of cell growth, survival, and autophagy.
-
NF-κB Signaling: Taxifolin can inhibit the activation of NF-κB, a critical transcription factor in the inflammatory response.
-
Receptor Tyrosine Kinases (RTKs): Flavonoids like quercetin (B1663063) and luteolin (B72000) are known to inhibit the kinase activity of RTKs such as the Epidermal Growth Factor Receptor (EGFR). Given the structural similarity, this compound may also have an inhibitory effect on various RTKs.
Caption: Potential off-target signaling pathways of this compound.
Q2: Can this compound interfere with enzymatic assays?
A2: Yes, flavonoids are known to interfere with various enzymatic assays, particularly those that use a peroxidase-based detection system. This can lead to an underestimation of the levels of the measured analyte (e.g., free fatty acids, triglycerides). If you are using such an assay, it is crucial to run a control with this compound alone to check for direct inhibition of the assay enzymes. If interference is observed, alternative detection methods like mass spectrometry or gas chromatography should be considered.
Q3: Are there any known specific off-target protein binding partners for this compound?
A3: Currently, there is limited experimental data specifically identifying and quantifying the off-target binding partners of this compound. However, computational studies on taxifolin and other flavonoids suggest potential interactions with a wide range of proteins, including kinases, polymerases, and ATPases. For taxifolin, molecular docking studies have shown potential binding to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Given the promiscuous nature of flavonoids, it is likely that this compound also has multiple binding partners.
Q4: How can I proactively screen for off-target effects of this compound?
A4: A tiered approach can be effective:
-
Computational Screening: Use in silico methods like molecular docking and shape-similarity screening to predict potential off-target proteins from databases of known protein structures.
-
Biochemical Screening: Test this compound against a panel of relevant enzymes, such as a kinase panel, to identify any inhibitory activity.
-
Proteomic Approaches: Employ techniques like cellular thermal shift assay (CETSA) or affinity chromatography coupled with mass spectrometry to identify binding partners in an unbiased manner within a cellular context.
Data Presentation
Table 1: Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | Assay | IC₅₀ (µg/mL) | Reference |
| This compound | HCT-116 (Colon Cancer) | MTT | 36 ± 2.25 | |
| Taxifolin | HCT-116 (Colon Cancer) | MTT | 32 ± 2.35 | |
| Quercetin | HCT-116 (Colon Cancer) | MTT | 36 ± 1.95 |
Note: While this compound shows activity against cancer cells, it also affects non-cancerous cells like HEK-293, though to a lesser extent.
Experimental Protocols
Protocol 1: Assessing Compound Interference in Tetrazolium-Based Viability Assays
Objective: To determine if this compound directly reduces the tetrazolium dye, leading to a false-positive signal.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound stock solution
-
MTT, MTS, or XTT assay reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in cell culture medium in a 96-well plate. Include a vehicle control (e.g., DMSO) and a medium-only control.
-
Do not add any cells to the wells.
-
Add the tetrazolium-based assay reagent to each well according to the manufacturer's protocol.
-
Incubate the plate for the recommended time at 37°C.
-
If using an MTT assay, add the solubilization buffer.
-
Read the absorbance at the appropriate wavelength.
-
Analysis: If the absorbance increases in a dose-dependent manner with the concentration of this compound, this indicates direct interference with the assay.
Protocol 2: Acetone Precipitation for Protein Quantification
Objective: To remove interfering substances like this compound from cell lysates prior to protein quantification with BCA or Lowry assays.
Materials:
-
Cell lysate containing this compound
-
Ice-cold acetone
-
Microcentrifuge
-
Buffer for protein resuspension (compatible with your downstream application)
Procedure:
-
Place your cell lysate sample in a microcentrifuge tube on ice.
-
Add four volumes of ice-cold acetone to the tube (e.g., for 100 µL of lysate, add 400 µL of acetone).
-
Vortex briefly and incubate at -20°C for 60 minutes to allow proteins to precipitate.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant, which contains the acetone and the dissolved this compound.
-
Allow the protein pellet to air-dry for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.
-
Resuspend the protein pellet in a suitable buffer.
-
Proceed with your protein quantification assay.
References
Validation & Comparative
A Comparative Analysis of the Antioxidant Capacity of 3'-O-Methyltaxifolin and Quercetin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quercetin (B1663063) consistently demonstrates superior antioxidant capacity compared to taxifolin (B1681242), the parent compound of 3'-O-Methyltaxifolin. This enhanced activity is primarily attributed to key structural differences. The methylation of the 3'-hydroxyl group in taxifolin to form this compound is generally expected to further reduce its antioxidant potential. Therefore, quercetin is considered a more potent antioxidant than this compound.
Structural and Mechanistic Differences
The primary structural difference influencing the antioxidant capacity between quercetin and taxifolin (dihydroquercetin) lies in the C-ring. Quercetin possesses a C2-C3 double bond, which is saturated in taxifolin. This double bond in quercetin allows for delocalization of electrons, which enhances its ability to donate a hydrogen atom and stabilize the resulting radical, a key mechanism of antioxidant action. This structural feature is a significant contributor to quercetin's higher antioxidant activity.[1]
Furthermore, the methylation of a hydroxyl group, as in the case of this compound, typically leads to a decrease in antioxidant activity. The free hydroxyl groups, particularly the catechol group (3',4'-dihydroxy) in the B-ring, are crucial for radical scavenging. Masking one of these hydroxyl groups with a methyl group reduces the molecule's hydrogen-donating capacity.
Quantitative Antioxidant Capacity
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 (µg/mL) | IC50 (µM) | Source(s) |
| Quercetin | ~1.8 - 4.5 | ~5.9 - 14.9 | [2] |
| Taxifolin | ~15.5 | ~51.0 | [2] |
| This compound | Data not available | Data not available |
Lower IC50 values indicate higher antioxidant activity.
Table 2: ABTS Radical Scavenging Activity
| Compound | IC50 (µg/mL) | IC50 (µM) | Source(s) |
| Quercetin | ~1.5 - 2.9 | ~4.9 - 9.6 | [2] |
| Taxifolin | ~7.8 | ~25.6 | [2] |
| This compound | Data not available | Data not available |
Lower IC50 values indicate higher antioxidant activity.
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Compound | FRAP Value (µM Fe(II)/µg) | Source(s) |
| Quercetin | ~2.5 - 3.5 | |
| Taxifolin | ~1.0 - 1.5 | |
| This compound | Data not available |
Higher FRAP values indicate greater reducing power and antioxidant capacity.
While not a direct measure of antioxidant activity, a study comparing the anticancer potentials of methylated derivatives of taxifolin and quercetin on HCT-116 colon cancer cells reported the following IC50 values:
Table 4: Anticancer Activity (HCT-116 Cells)
| Compound | IC50 (µg/mL) | Source(s) |
| Quercetin | 36 ± 1.95 | |
| Taxifolin | 32 ± 2.35 | |
| This compound | 36 ± 2.25 |
These results indicate that in this specific cancer cell line, this compound and quercetin exhibit similar cytotoxic activity. However, it is crucial to note that anticancer and antioxidant activities are not directly correlated.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below for researchers seeking to replicate or expand upon these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample preparation: Dissolve the test compounds (this compound, quercetin) and a standard antioxidant (e.g., ascorbic acid) in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution.
-
Assay:
-
To a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compounds or standard to the wells.
-
For the blank, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated as follows: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined from a plot of percent inhibition against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.
Protocol:
-
Preparation of ABTS•+ solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Working solution preparation: Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample preparation: Prepare stock solutions and serial dilutions of the test compounds and a standard (e.g., Trolox) in a suitable solvent.
-
Assay:
-
In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the different concentrations of the test compounds or standard to the wells.
-
For the blank, add 10 µL of the solvent.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from a plot of percent inhibition against concentration.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.
Protocol:
-
Preparation of FRAP reagent:
-
Prepare the following solutions:
-
300 mM acetate (B1210297) buffer, pH 3.6
-
10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O in water
-
-
Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
-
Sample and standard preparation: Prepare stock solutions and serial dilutions of the test compounds. For the standard curve, prepare a series of dilutions of FeSO₄·7H₂O.
-
Assay:
-
In a 96-well microplate, add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of the different concentrations of the test compounds, standard, or blank (solvent) to the wells.
-
Incubate the plate at 37°C for 4 minutes.
-
-
Measurement: Measure the absorbance at 593 nm using a microplate reader.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with the standard curve of FeSO₄. The results are expressed as Fe(II) equivalents (e.g., µM Fe(II)/µg of sample).
Signaling Pathways and Antioxidant Mechanisms
Flavonoids exert their antioxidant effects through various mechanisms, including direct radical scavenging and modulation of cellular signaling pathways.
Caption: General antioxidant mechanism of flavonoids.
Flavonoids can directly neutralize reactive oxygen species (ROS). They can also indirectly exert antioxidant effects by activating the Nrf2 signaling pathway. By promoting the dissociation of Nrf2 from its inhibitor Keap1, flavonoids allow Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE). This leads to the upregulation of various antioxidant and detoxification enzymes, enhancing the cell's endogenous defense against oxidative stress.
Experimental Workflow
A typical workflow for comparing the antioxidant capacity of different compounds is outlined below.
Caption: Workflow for antioxidant capacity comparison.
Conclusion
References
Unveiling the Therapeutic Potential of 3'-O-Methyltaxifolin: A Comparative Guide to Target Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the therapeutic targets of 3'-O-Methyltaxifolin, a methylated derivative of the flavonoid taxifolin. Through a detailed comparison with related compounds and established inhibitors, this document aims to furnish researchers with the necessary data and methodologies to evaluate its potential in drug development. The information presented herein is supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
Anticancer Activity: Induction of Apoptosis in Colon Cancer Cells
Recent studies have highlighted the anticancer properties of this compound, particularly its ability to induce programmed cell death, or apoptosis, in human colon cancer cell lines. This section compares its efficacy with its parent compound, taxifolin, and other related flavonoids.
Comparative Antiproliferative Activity
An investigation into the antiproliferative effects of this compound and its analogs on the HCT-116 human colon cancer cell line revealed varying degrees of potency. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were determined for each compound.
| Compound | IC50 (µg/mL) against HCT-116 cells[1] |
| This compound | 36 ± 2.25 |
| Taxifolin | 32 ± 2.35 |
| Quercetin | 36 ± 1.95 |
| 7,3'-di-O-methyltaxifolin | 33 ± 1.25 |
| 7-O-methyltaxifolin | 34 ± 2.15 |
| 3-O-methylquercetin | 34 ± 2.65 |
Lower IC50 values indicate greater potency.
While this compound demonstrated significant antiproliferative activity, its parent compound, taxifolin, exhibited a slightly lower IC50 value in this particular study.[1] Interestingly, methylation did not uniformly enhance anticancer efficacy, as seen with the varied activities of the other methylated derivatives.[1]
Mechanism of Action: Caspase-Mediated Apoptosis
The primary mechanism by which this compound exerts its anticancer effects is through the induction of apoptosis. This was validated by measuring the expression levels of key executioner proteins in the apoptotic cascade, namely caspase-3 and caspase-9. Treatment of HCT-116 cells with this compound resulted in a significant increase in the expression of both caspases, confirming its pro-apoptotic activity.[1][2]
Figure 1. Proposed apoptotic pathway of this compound in HCT-116 cells.
Experimental Protocols
For researchers seeking to validate these findings, the following are detailed protocols for the key experiments cited.
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effects of this compound on cancer cells.
Methodology:
-
Cell Seeding: HCT-116 cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with varying concentrations of this compound and control compounds (e.g., taxifolin, quercetin) for 48 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: Following treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Caspase-3 and Caspase-9 Expression Analysis (ELISA)
Objective: To quantify the levels of active caspase-3 and caspase-9 in cells treated with this compound.
Methodology:
-
Cell Culture and Treatment: HCT-116 cells are cultured in 96-well plates and treated with this compound (at a concentration around its IC50) for 48 hours.
-
Cell Lysis: After treatment, the cells are lysed according to the manufacturer's protocol of the specific caspase-3 and caspase-9 ELISA kits.
-
ELISA Procedure: The cell lysates are then added to the antibody-coated wells of the ELISA plate. The subsequent steps of incubation with detection antibodies, substrate addition, and color development are performed as per the kit's instructions.
-
Data Acquisition: The optical density is measured using a microplate reader at the appropriate wavelength.
-
Analysis: The concentration of active caspase-3 and caspase-9 in the treated samples is determined by comparing their absorbance values to a standard curve generated with recombinant caspases.
Figure 2. Experimental workflow for caspase activity measurement.
Future Directions and Broader Therapeutic Scope
While the current evidence strongly supports the role of this compound in cancer, its therapeutic potential may extend to other areas. The parent compound, taxifolin, has been investigated for its anti-inflammatory and neuroprotective properties. Future research should, therefore, aim to:
-
Investigate Anti-inflammatory Targets: Evaluate the effect of this compound on key inflammatory pathways, such as NF-κB and MAPK signaling, and compare its potency with known anti-inflammatory drugs.
-
Explore Neuroprotective Mechanisms: Assess its ability to mitigate oxidative stress and neuroinflammation in relevant in vitro and in vivo models of neurodegenerative diseases.
-
Conduct In-depth Target Identification: Employ techniques such as affinity chromatography and proteomics to identify direct molecular targets of this compound.
-
Perform Comparative Kinase Profiling: Screen this compound against a panel of kinases to identify potential inhibitory activity, as many signaling pathways are regulated by these enzymes.
By systematically validating these potential therapeutic targets and comparing the efficacy of this compound with existing treatments, the scientific community can better delineate its clinical utility and pave the way for novel therapeutic applications.
References
A Comparative Analysis of 3'-O-Methyltaxifolin and Other Flavonoids for Therapeutic Applications
For Immediate Release
This guide offers a comparative overview of 3'-O-Methyltaxifolin and other well-characterized flavonoids, providing researchers, scientists, and drug development professionals with a comprehensive analysis of their biological activities. This document summarizes key experimental data on their antioxidant, anti-inflammatory, and anticancer properties, details relevant experimental methodologies, and visualizes associated signaling pathways.
Executive Summary
Flavonoids are a diverse class of polyphenolic compounds found in plants, known for their wide range of health benefits, including antioxidant, anti-inflammatory, and anticancer effects.[1] this compound, a methylated derivative of taxifolin (B1681242) (dihydroquercetin), has garnered interest due to the potential for methylation to enhance the bioavailability and biological activity of flavonoids.[2] This guide provides a direct comparison of this compound with its parent compound taxifolin, the structurally related flavonoid quercetin (B1663063), and other flavonoids to evaluate its therapeutic potential.
Comparative Biological Activity: Quantitative Data
The therapeutic efficacy of flavonoids is often determined by their potency in various biological assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the concentration of a substance needed to inhibit a specific biological process by half. Lower IC50 values indicate greater potency.
Anticancer Activity
Recent studies have highlighted the antiproliferative effects of this compound against colon cancer cells. A comparative study on the HCT-116 human colon cancer cell line provides valuable insights into its efficacy relative to its parent compounds and other methylated derivatives.[2]
Table 1: Comparative Anticancer Activity (IC50) of Flavonoids against HCT-116 Colon Cancer Cells [2]
| Compound | IC50 (µg/mL) | IC50 (µM)¹ |
| This compound | 36 ± 2.25 | ~108.3 |
| Taxifolin | 32 ± 2.35 | ~105.2 |
| Quercetin | 36 ± 1.95 | ~119.2 |
| 7,3'-di-O-methyltaxifolin | 33 ± 1.25 | ~99.3 |
| 7-O-methyltaxifolin | 34 ± 2.15 | ~102.3 |
| 3-O-methylquercetin | 34 ± 2.65 | ~107.5 |
¹ Molar concentrations are approximated based on molecular weights.
Interestingly, in this specific study, taxifolin showed slightly higher potency than its 3'-O-methylated form against the HCT-116 cell line.[2] However, it is important to note that all tested flavonoids exhibited antiproliferative activity. Further research on other cancer cell lines is necessary for a more comprehensive understanding. For instance, taxifolin has shown significant pro-apoptotic potential in liver cancer cell lines (HepG2 and Huh7) at much lower concentrations (IC50 values of 0.150 µM and 0.220 µM, respectively).
Antioxidant Activity
Table 2: Comparative Antioxidant Activity (IC50) of Taxifolin and Quercetin
| Compound | Assay | IC50 Value |
| Taxifolin | DPPH | 77.00 µg/mL |
| ABTS | 0.83 µg/mL | |
| Quercetin | DPPH | 19.17 µg/mL, 4.60 ± 0.3 µM (~1.39 µg/mL) |
| H₂O₂ Scavenging | 36.22 µg/mL | |
| ABTS | 48.0 ± 4.4 µM (~14.5 µg/mL) |
The data indicates that quercetin generally exhibits stronger radical scavenging activity in the DPPH assay compared to taxifolin. The structural difference, specifically the C2-C3 double bond in quercetin which is absent in taxifolin, is thought to contribute to this difference in antioxidant potential.
Anti-inflammatory Activity
Flavonoids exert their anti-inflammatory effects through the modulation of various signaling pathways, such as the NF-κB and MAPK pathways. Quantitative data on the direct comparative anti-inflammatory activity of this compound is limited. However, studies on taxifolin and quercetin demonstrate their potent anti-inflammatory properties. For example, taxifolin has been shown to significantly reduce the levels of pro-inflammatory cytokines like IL-1β and IL-6 in LPS-induced RAW264.7 cells. Quercetin has also been shown to inhibit the production of TNF-α in a dose-dependent manner.
Key Signaling Pathways in Flavonoid Action
The biological activities of flavonoids are mediated through their interaction with key intracellular signaling pathways. Understanding these pathways is crucial for targeted drug development.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm. Inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. Many flavonoids, including taxifolin, have been shown to inhibit this pathway, thereby reducing inflammation.
References
- 1. Taxifolin Suppresses Inflammatory Responses of High-Glucose-Stimulated Mouse Microglia by Attenuating the TXNIP–NLRP3 Axis [mdpi.com]
- 2. Comparative Anticancer Potentials of Taxifolin and Quercetin Methylated Derivatives against HCT-116 Cell Lines: Effects of O-Methylation on Taxifolin and Quercetin as Preliminary Natural Leads - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 3'-O-Methyltaxifolin Versus Established Drugs in Oncology, Inflammation, and Oxidative Stress
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of drug discovery, the quest for novel compounds with superior efficacy and safety profiles is paramount. This guide provides a comprehensive, data-driven comparison of 3'-O-Methyltaxifolin, a methylated derivative of the natural flavonoid taxifolin (B1681242), against established therapeutic agents in the fields of oncology, inflammation, and oxidative stress. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its performance supported by experimental data.
Executive Summary
This compound has demonstrated noteworthy anticancer properties, with cytotoxic effects comparable to its parent compound, taxifolin, and the well-known flavonoid, quercetin, against human colon carcinoma cells. While not as potent as the standard chemotherapeutic agent 5-Fluorouracil, its distinct mechanism of action presents a compelling case for further investigation. In the realms of anti-inflammatory and antioxidant activity, data on the parent compound, taxifolin, suggests potent effects through the modulation of key signaling pathways, including NF-κB and Nrf2, and inhibition of inflammatory enzymes. This guide synthesizes the available data to provide a clear, comparative overview.
Anticancer Activity: A Focus on Colon Carcinoma
Recent in vitro studies have positioned this compound as a compound of interest in oncology research, particularly for colorectal cancer. The following data summarizes its cytotoxic activity against the HCT-116 human colon cancer cell line in comparison to established chemotherapeutic agents and related flavonoids.
Table 1: Comparative Cytotoxicity (IC50) against HCT-116 Colon Cancer Cells
| Compound | IC50 (µg/mL) | IC50 (µM)¹ | Established Drug Class | Reference |
| This compound | 36 ± 2.25 | ~113.1 | - | [1][2][3][4] |
| Taxifolin | 32 ± 2.35 | ~105.2 | Flavonoid | [1] |
| Quercetin | 36 ± 1.95 | ~119.2 | Flavonoid | |
| 5-Fluorouracil (5-FU) | ~1.39 - 5.0 | ~10.7 - 38.4 | Antimetabolite | |
| Oxaliplatin | ~0.53 - 2.04 | ~1.3 - 5.1 | Platinum-based | |
| ¹ Molar concentrations are estimated based on molecular weights for comparison. |
Analysis: The data indicates that this compound exhibits cytotoxic activity against HCT-116 cells, with an IC50 value in the same range as taxifolin and quercetin. However, it is significantly less potent than the standard-of-care chemotherapeutic drugs, 5-Fluorouracil and Oxaliplatin.
Mechanism of Anticancer Action
This compound, along with taxifolin and quercetin, induces apoptosis in HCT-116 cells. This programmed cell death is mediated through the activation of key executioner caspases.
-
Caspase-3 and Caspase-9 Activation: Treatment with this compound leads to an increase in the expression of both caspase-3 and caspase-9, indicating the involvement of both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.
In contrast, established anticancer drugs operate through different primary mechanisms:
-
5-Fluorouracil (5-FU): As a pyrimidine (B1678525) analog, 5-FU primarily inhibits thymidylate synthase, leading to the disruption of DNA synthesis and repair, ultimately triggering apoptosis.
-
Oxaliplatin: This platinum-based drug forms DNA adducts, which inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis.
Signaling Pathway for Anticancer Activity
The apoptotic pathway induced by this compound and related flavonoids involves the activation of a caspase cascade.
Anti-inflammatory and Antioxidant Potential: An Insight from Taxifolin
While specific quantitative data for this compound's anti-inflammatory and antioxidant activity is limited, extensive research on its parent compound, taxifolin, provides valuable insights into its potential mechanisms and efficacy.
Table 2: Comparative Anti-inflammatory and Antioxidant Activity
| Compound/Drug | Target/Assay | IC50 / Activity | Class | Reference |
| Taxifolin | COX-2 Expression | Inhibition | Flavonoid | |
| iNOS Expression | Inhibition | |||
| DPPH Radical Scavenging | IC50: ~77 µg/mL | |||
| Aspirin | COX-1 | IC50: ~3.57 µM | NSAID | |
| COX-2 | IC50: ~29.3 µM | |||
| Ibuprofen | COX-1 | IC50: ~1.4 - 7.6 µM | NSAID | |
| COX-2 | - | |||
| Vitamin C | DPPH Radical Scavenging | IC50: ~19.6 µg/mL | Antioxidant | |
| Trolox | DPPH Radical Scavenging | IC50: ~36.9 µg/mL | Antioxidant |
Analysis: Taxifolin demonstrates significant anti-inflammatory and antioxidant properties. It inhibits the expression of key inflammatory enzymes, COX-2 and iNOS, and exhibits potent radical scavenging activity. Its DPPH scavenging activity is comparable to standard antioxidants.
Mechanism of Anti-inflammatory and Antioxidant Action
Taxifolin's beneficial effects are attributed to its ability to modulate multiple signaling pathways:
-
NF-κB Inhibition: Taxifolin can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2.
-
Nrf2 Activation: Taxifolin has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a master regulator of the antioxidant response, upregulating the expression of various antioxidant and detoxification enzymes.
-
Direct Radical Scavenging: The phenolic hydroxyl groups in the taxifolin structure enable it to directly donate hydrogen atoms to neutralize free radicals.
Established anti-inflammatory and antioxidant drugs operate as follows:
-
NSAIDs (Aspirin, Ibuprofen): These drugs primarily inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation.
-
Antioxidants (Vitamin C, Trolox): These compounds directly scavenge free radicals, preventing oxidative damage to cells and tissues.
Signaling Pathways for Anti-inflammatory and Antioxidant Effects
The following diagrams illustrate the key signaling pathways modulated by taxifolin.
Detailed Experimental Protocols
MTT Cell Viability Assay
This assay is used to assess the cytotoxic effects of the compounds on the HCT-116 cell line.
-
Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound, established drugs, or vehicle control for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Caspase-3/9 Activity Assay
This assay quantifies the activation of caspase-3 and caspase-9, key markers of apoptosis.
-
Cell Lysis: After treatment with the compounds, lyse the HCT-116 cells using a lysis buffer provided in a commercial caspase activity kit.
-
Substrate Addition: Add the specific fluorogenic substrate for caspase-3 (e.g., DEVD-AFC) or caspase-9 (e.g., LEHD-AFC) to the cell lysates.
-
Incubation: Incubate the mixture at 37°C for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with the appropriate excitation and emission wavelengths.
-
Data Analysis: Quantify the caspase activity based on the fluorescence signal and normalize it to the protein concentration of the cell lysate.
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of the compounds.
-
Reaction Mixture: Prepare a reaction mixture containing various concentrations of the test compound and a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory effect of the compounds on COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Use purified ovine COX-1 and COX-2 enzymes.
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound or a known NSAID for a specified time.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Product Measurement: Measure the production of prostaglandin (B15479496) E2 (PGE2) using an ELISA kit or by LC-MS.
-
Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 values for both COX-1 and COX-2.
Conclusion and Future Directions
This compound presents a promising profile as an anticancer agent, albeit with lower potency than current first-line chemotherapeutics. Its distinct mechanism, shared with other flavonoids, warrants further exploration, particularly in combination therapies. The strong anti-inflammatory and antioxidant activities of its parent compound, taxifolin, suggest that this compound may also possess these beneficial properties, which needs to be confirmed through direct experimental evaluation. Future research should focus on in vivo efficacy studies, pharmacokinetic profiling, and a detailed investigation into its antioxidant and anti-inflammatory mechanisms to fully elucidate its therapeutic potential.
References
- 1. Taxifolin attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparative Anticancer Potentials of Taxifolin and Quercetin Methylated Derivatives against HCT-116 Cell Lines: Effects of O-Methylation on Taxifolin and Quercetin as Preliminary Natural Leads - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Efficacy of 3'-O-Methyltaxifolin: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the biological efficacy of 3'-O-Methyltaxifolin and its parent compound, taxifolin (B1681242). While in vivo data for this compound remains to be published, this document summarizes key in vitro findings for this promising derivative and contrasts them with the established in vivo anti-tumor effects of taxifolin. This comparison aims to provide researchers, scientists, and drug development professionals with the available experimental data to inform future research directions.
Executive Summary
This compound, a methylated derivative of taxifolin, has demonstrated noteworthy antiproliferative activity in in vitro cancer models. However, a direct confirmation of its in vivo efficacy is not yet available in published literature. In contrast, its parent compound, taxifolin, has shown significant anti-tumor effects in animal models of lung and breast cancer. This guide presents the available data to offer a comparative perspective on these two flavonoids.
Comparative Efficacy Data
The following table summarizes the available quantitative data for this compound (in vitro) and taxifolin (in vivo).
| Compound | Assay/Model | Cell Line/Animal Model | Key Findings |
| This compound | MTT Antiproliferative Assay (In Vitro) | HCT-116 (Colon Cancer) | IC50: 36 ± 2.25 µg/mL[1][2] |
| MTT Antiproliferative Assay (In Vitro) | HEK-293 (Non-cancerous) | Less cytotoxic than to HCT-116 cells[1] | |
| Taxifolin | Xenograft Nude Mouse Model (In Vivo) | A549 (Lung Cancer) | Dose-dependent inhibition of tumor growth. |
| Allograft BALB/c Model (In Vivo) | 4T1 (Breast Cancer) | Co-administration with Epirubicin suppressed tumor growth. |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for the interpretation of the presented data.
In Vitro Antiproliferative Assay (this compound)
-
Cell Lines: Human colorectal carcinoma (HCT-116) and human embryonic kidney (HEK-293) cells were utilized.[1]
-
Treatment: Cells were treated with this compound at concentrations ranging from 5.0 µg/mL to 40 µg/mL for 48 hours.[1]
-
Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to determine cell viability. The optical density was measured at 570 nm.
-
Apoptosis Detection: Apoptotic activity was evaluated through DAPI (4′,6-diamidino-2-phenylindole) staining and by measuring the expression of caspase-3 and caspase-9.
In Vivo Lung Cancer Xenograft Model (Taxifolin)
-
Animal Model: Six-week-old male BALB/c nude mice were used for the study.
-
Tumor Induction: Approximately 1x10^6 A549 cells mixed with Matrigel at a 1:1 ratio were injected subcutaneously.
-
Treatment: Mice were treated with taxifolin at doses of 0, 25, 50, and 100 µM/L. The route and frequency of administration were not specified in the available abstract.
-
Endpoint: Tumor growth inhibition was the primary endpoint.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: Workflow for in vitro evaluation of this compound.
Caption: Proposed apoptotic pathway of this compound.
Caption: Workflow for in vivo evaluation of taxifolin.
Discussion and Future Directions
The available in vitro data suggests that this compound possesses antiproliferative and pro-apoptotic properties against colon cancer cells, with a degree of selectivity over non-cancerous cells. However, the lack of in vivo studies represents a significant gap in our understanding of its therapeutic potential. The O-methylation of flavonoids has been suggested to enhance their anticancer activity, which makes the absence of in vivo data for this compound particularly intriguing.
The parent compound, taxifolin, has demonstrated in vivo efficacy in suppressing tumor growth in lung and breast cancer models. This provides a strong rationale for conducting similar in vivo studies with this compound. Future research should prioritize evaluating the in vivo efficacy, pharmacokinetics, and safety profile of this compound in relevant animal models of cancer. Such studies will be critical in determining if the promising in vitro activity of this methylated flavonoid translates into a tangible therapeutic benefit.
References
Cross-Validation of 3'-O-Methyltaxifolin's Anticancer Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of 3'-O-Methyltaxifolin across different human cell lines, with a focus on its anticancer properties. The data presented here is intended to offer a cross-validation of its potential as a therapeutic agent and to provide detailed experimental context for researchers in the field of oncology and drug discovery.
Comparative Analysis of Antiproliferative Activity
This compound, a methylated derivative of the natural flavonoid taxifolin, has been investigated for its cytotoxic effects against various cancer cell lines. This section compares its efficacy in different cellular contexts, providing key quantitative data to assess its potential and selectivity.
A significant study evaluated the antiproliferative activity of this compound in both cancerous and non-cancerous human cell lines. The human colorectal carcinoma cell line, HCT-116, and the non-cancerous human embryonic kidney cell line, HEK-293, were utilized to determine the compound's potency and selectivity.[1][2][3][4]
The results, summarized in the table below, indicate that this compound exhibits notable antiproliferative activity against the HCT-116 cancer cell line.[1]
| Cell Line | Cell Type | Compound | IC50 (µg/mL) |
| HCT-116 | Human Colorectal Carcinoma | This compound | 36 ± 2.25 |
| HCT-116 | Human Colorectal Carcinoma | Taxifolin (unmethylated parent compound) | 32 ± 2.35 |
| HEK-293 | Human Embryonic Kidney (non-cancerous) | This compound | Not specified, but showed less viability reduction than in HCT-116 |
Table 1: Comparative IC50 values of this compound and its parent compound, Taxifolin, in HCT-116 and HEK-293 cell lines after 48 hours of treatment.
The data reveals that while this compound is effective in inhibiting the proliferation of HCT-116 cancer cells, its parent compound, taxifolin, shows slightly higher potency in this specific cell line. Importantly, the study also noted that the viability of the non-cancerous HEK-293 cells was significantly less affected by these compounds compared to the cancer cells, suggesting a degree of selectivity for cancerous cells.
Mechanism of Action: Induction of Apoptosis
To elucidate the mechanism behind its antiproliferative effects, the ability of this compound to induce apoptosis (programmed cell death) in HCT-116 cells was investigated. Key hallmarks of apoptosis, including chromatin condensation, nuclear shrinkage, and the activation of caspases, were examined.
Treatment of HCT-116 cells with this compound led to observable apoptotic features. Furthermore, the expression of key initiator and executioner caspases, caspase-9 and caspase-3 respectively, was significantly increased following treatment. This indicates that this compound induces apoptosis in HCT-116 cells through the intrinsic, mitochondria-mediated pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparative Anticancer Potentials of Taxifolin and Quercetin Methylated Derivatives against HCT-116 Cell Lines: Effects of O-Methylation on Taxifolin and Quercetin as Preliminary Natural Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. squ.elsevierpure.com [squ.elsevierpure.com]
Synergistic Effects of 3'-O-Methyltaxifolin and its Parent Compound Taxifolin with Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer effects of 3'-O-Methyltaxifolin and its parent compound, taxifolin (B1681242), with a focus on their synergistic potential with other therapeutic compounds. While direct experimental data on the synergistic effects of this compound is not yet available in published literature, this guide leverages extensive data on taxifolin to provide a strong rationale for the potential synergistic activities of its methylated derivative. The information presented herein is intended to support further research and drug development efforts in oncology.
Comparative Efficacy: Single Agent vs. Combination Therapy
This compound has demonstrated noteworthy anticancer activity as a single agent. In-depth studies on its parent compound, taxifolin, have revealed significant synergistic effects when combined with conventional chemotherapeutic drugs, suggesting a promising avenue for enhancing cancer treatment efficacy and overcoming multidrug resistance.
Table 1: Single-Agent Anticancer Activity of this compound and Related Compounds
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM)¹ | Reference |
| This compound | HCT-116 (Colon Carcinoma) | 36 ± 2.25 | ~113.2 | [1][2] |
| 7,3′-di-O-methyltaxifolin | HCT-116 (Colon Carcinoma) | 33 ± 1.25 | ~99.3 | [1][2] |
| Taxifolin | HCT-116 (Colon Carcinoma) | 32 ± 2.35 | ~105.2 | [1] |
¹Molar concentration calculated based on the molecular weight of each compound.
Table 2: Synergistic Anticancer Effects of Taxifolin in Combination with Chemotherapeutic Agents in Multidrug-Resistant (MDR) KB-vin Cells
| Chemotherapeutic Agent | Taxifolin Concentration (µM) | Combination Index (CI) | Pharmacological Effect | Reference |
| Paclitaxel (100 nM) | 80 | 0.66 | Synergism | |
| Paclitaxel (100 nM) | 100 | 0.78 | Moderate Synergism | |
| Vincristine (100 nM) | 80 | 0.56 | Synergism | |
| Vincristine (100 nM) | 100 | 0.78 | Moderate Synergism | |
| Doxorubicin (1000 nM) | 80 | 0.55 | Synergism | |
| Doxorubicin (100 nM) | 100 | 0.36 | Synergism |
CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
MTT Assay for Cell Viability (for this compound)
This protocol was utilized to determine the IC50 values of this compound and related compounds.
-
Cell Seeding: Human colorectal carcinoma (HCT-116) cells were seeded in 96-well plates at a density of 20,000 cells/well.
-
Compound Treatment: After 24 hours of incubation, cells were treated with various concentrations of the test compounds (5.0 µg/mL to 40 µg/mL) for 48 hours.
-
MTT Addition: Following treatment, 5.0 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and 1% DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The optical density (OD) was measured at a wavelength of 570 nm using a plate reader.
Sulphorhodamine B (SRB) Assay for Cytotoxicity (for Taxifolin Combinations)
This assay was employed to assess the cytotoxicity of taxifolin in combination with chemotherapeutic agents.
-
Cell Seeding: HeLaS3 and KB-vin cells were seeded in 96-well plates.
-
Drug Incubation: Cells were treated with various concentrations of taxifolin and/or chemotherapeutic agents for the indicated time.
-
Cell Fixation: Cells were fixed with 10% trichloroacetic acid.
-
Staining: The fixed cells were stained with 0.4% (w/v) SRB solution in 1% acetic acid.
-
Wash and Solubilization: Unbound dye was removed by washing with 1% acetic acid, and the protein-bound dye was solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance was read at 515 nm.
Combination Index (CI) Method for Synergy Determination
The synergistic effects of taxifolin with other anticancer drugs were quantified using the Combination Index (CI) method based on the Chou-Talalay principle.
-
Data Acquisition: Dose-effect curves for each drug alone and in combination were generated using the SRB assay.
-
CI Calculation: The CI values were calculated using software such as CompuSyn. The CI value is derived from the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 that produce a certain effect (e.g., 50% inhibition) when used alone, and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 that produce the same effect when used in combination.
-
Interpretation of Results: CI values less than 1 indicate synergism, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Visualizing Mechanisms and Workflows
Signaling Pathways and Mechanisms of Action
The synergistic effect of taxifolin with chemotherapeutic agents in multidrug-resistant (MDR) cancer cells is attributed to its ability to modulate key resistance mechanisms. Taxifolin has been shown to downregulate the expression of the ABCB1 gene, which codes for the P-glycoprotein (P-gp) efflux pump. By inhibiting the function of P-gp, taxifolin increases the intracellular accumulation of chemotherapeutic drugs, thereby resensitizing the MDR cancer cells to treatment. This leads to enhanced apoptosis.
Experimental Workflow for Synergy Assessment
The following diagram illustrates the workflow for determining the synergistic effects of a test compound with a known drug.
References
Methylated Flavonoids in Cancer Therapy: A Comparative Cytotoxicity Guide
An objective analysis of methylated versus unmethylated flavonoids, providing researchers, scientists, and drug development professionals with a comprehensive comparison of their cytotoxic effects and underlying mechanisms in cancer cells.
The methylation of flavonoids, a class of polyphenolic compounds abundant in plants, has been a focal point of research due to its potential to enhance bioavailability and metabolic stability.[1][2] This guide provides a comparative analysis of the cytotoxic properties of methylated flavonoids against their unmethylated precursors, supported by experimental data from various studies. While some research suggests methylation may increase anticancer potency, other findings indicate a shift in the mechanism of action, moving from potent apoptosis induction to primarily cell cycle arrest.[1][3]
Quantitative Comparison of Cytotoxicity
The following tables summarize the cytotoxic effects of selected methylated and unmethylated flavonoids on different human cancer cell lines. The data highlights the half-maximal inhibitory concentration (IC50), percentage of cell death, and caspase-3 activation, key indicators of a compound's cytotoxic potential.
Table 1: Comparative Cytotoxicity in Human Leukemia (HL-60) Cells
| Flavonoid Pair | Concentration (µM) | Cell Proliferation Inhibition (% of control) | Cell Death (%) | Caspase-3 Activity (fold increase) |
| Apigenin (Unmethylated) | 50 | ~75% | ~80% | ~13 |
| 5,7,4'-Trimethoxyflavone (Methylated) | 50 | ~60% | ~10% | ~2 |
| Chrysin (B1683763) (Unmethylated) | 50 | ~70% | ~70% | ~10 |
| 5,7-Dimethoxyflavone (Methylated) | 50 | ~55% | ~10% | ~1.5 |
| Luteolin (Unmethylated) | 50 | ~80% | ~75% | ~12 |
| Methylated Luteolin | 50 | ~65% | ~10% | ~2 |
| Quercetin (Unmethylated) | 50 | ~65% | ~60% | ~8 |
| Methylated Quercetin | 50 | ~50% | ~10% | ~1.5 |
Data sourced from studies on human leukemia HL-60 cells.[1]
Table 2: Comparative IC50 Values in Human Oral Squamous Carcinoma (SCC-9) Cells
| Flavonoid | IC50 (µM) |
| Apigenin (Unmethylated) | >100 |
| 5,7,4'-Trimethoxyflavone (Methylated) | 8 |
| Chrysin (Unmethylated) | 50 |
| 5,7-Dimethoxyflavone (Methylated) | 5 |
IC50 values for inhibition of cell proliferation.
Table 3: Comparative IC50 Values in Human Colon Carcinoma (HCT-116) Cells
| Flavonoid | IC50 (µg/mL) |
| Taxifolin (Unmethylated) | 32 ± 2.35 |
| 7,3′-di-O-methyltaxifolin (Methylated) | 33 ± 1.25 |
| 3′-O-methyltaxifolin (Methylated) | 36 ± 2.25 |
| 7-O-methyltaxifolin (Methylated) | 34 ± 2.15 |
| Quercetin (Unmethylated) | 36 ± 1.95 |
| 3-O-methylquercetin (Methylated) | 34 ± 2.65 |
IC50 values from MTT antiproliferative assays.
Mechanisms of Action: A Tale of Two Pathways
Experimental evidence suggests a mechanistic divergence between unmethylated and methylated flavonoids.
Unmethylated Flavonoids: Proteasome Inhibition and Apoptosis
Unmethylated flavonoids like apigenin, luteolin, quercetin, and chrysin have been shown to inhibit proteasome activity in cancer cells. This inhibition leads to the accumulation of proteins targeted for degradation, such as IκBα, which in turn triggers a cascade of events culminating in apoptosis. This apoptotic cell death is characterized by the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP).
Caption: Unmethylated flavonoid-induced apoptosis pathway.
Methylated Flavonoids: Cell Cycle Arrest
In contrast, their methylated counterparts generally exhibit weak to no proteasome inhibition and are poor inducers of apoptosis. Instead, methylated flavonoids have been observed to inhibit cellular proliferation by arresting cells in the G1 or G0/G1 phase of the cell cycle. This suggests that while they are less effective at directly killing cancer cells, they can still play a role in halting their growth.
References
- 1. Relationship between the methylation status of dietary flavonoids and their growth-inhibitory and apoptosis-inducing activities in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Methylated Flavonoids Have Greatly Improved Intestinal Absorption and Metabolic Stability | Semantic Scholar [semanticscholar.org]
- 3. Cytotoxicity of dietary flavonoids on different human cancer types - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3'-O-Methyltaxifolin: A Guide for Laboratory Professionals
For Immediate Reference: Treat 3'-O-Methyltaxifolin as a hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal. Personal protective equipment (PPE) is mandatory during handling and disposal.
This guide provides essential safety and logistical information for the proper disposal of this compound, a methoxylated flavonoid compound used in research and development. While its parent compound, taxifolin, is not classified as a hazardous substance, the lack of a specific Safety Data Sheet (SDS) for this compound necessitates a cautious approach, adhering to the general protocols for phenolic compounds.
Safety and Handling Precautions
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemical-resistant gloves. |
| Body Protection | A lab coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Recommended if handling powders outside of a fume hood. |
Disposal Workflow
The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance. This involves waste characterization, proper containment and labeling, and coordination with your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow for this compound
Step-by-Step Disposal Protocol
-
Waste Characterization : Due to its classification as a phenolic compound, this compound waste should be considered hazardous. This includes the pure compound, solutions containing it, and any materials contaminated with it (e.g., pipette tips, gloves, and empty containers).
-
Segregation : Do not mix this compound waste with non-hazardous trash or other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Containment :
-
Solid Waste : Collect solid this compound and contaminated materials in a designated, leak-proof container with a secure lid.
-
Liquid Waste : Collect liquid waste containing this compound in a sealed, chemical-resistant container. Ensure the container is compatible with any solvents used.
-
-
Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
Storage : Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste.
Spill and Emergency Procedures
In the event of a spill, immediately alert others in the area and evacuate if necessary. Follow your institution's established spill response procedures. For small spills that you are trained to handle:
-
Containment : Cordon off the spill area.
-
Absorption : For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collection : Place the absorbed or collected material into a sealed container and label it as hazardous waste.
-
Decontamination : Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
For immediate first aid measures in case of exposure, refer to the Safety Data Sheet for the parent compound, Taxifolin, as a preliminary guide and seek immediate medical attention.
Signaling Pathway for Safe Disposal Decision Making
The decision to treat this compound as hazardous waste is based on a conservative approach due to the absence of specific safety data. The following diagram illustrates the logical pathway for this determination.
Decision Pathway for Disposal Classification
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
Safeguarding Your Research: A Comprehensive Guide to Handling 3'-O-Methyltaxifolin
For Immediate Use by Laboratory Professionals: This document provides crucial safety and logistical protocols for the handling and disposal of 3'-O-Methyltaxifolin. Designed to be your primary resource, this guide offers clear, actionable steps to ensure a safe and efficient workflow when working with this novel flavonoid.
Essential Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment (PPE). The level of PPE required will vary depending on the specific task being performed.
Table 1: Recommended PPE for Handling this compound
| Task | Minimum Required PPE | Recommended Additional PPE |
| Weighing and Handling Solid Compound | - Nitrile gloves- Laboratory coat- Safety glasses with side shields | - Chemical splash goggles- Face shield (especially if not in a fume hood)- Disposable sleeve covers |
| Preparing and Handling Solutions | - Nitrile gloves- Laboratory coat- Chemical splash goggles | - Chemical-resistant apron- Double gloving, particularly when using organic solvents |
| Procedures with Risk of Aerosolization | - All PPE listed above- Work must be conducted in a certified chemical fume hood or biological safety cabinet. | - Appropriate respiratory protection (consult your institution's environmental health and safety office for selection) |
Source: Adapted from general laboratory safety guidelines.[1][2][3]
Operational Plan: From Receipt to Disposal
A systematic approach to the handling of this compound is essential to minimize risk.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and dark place, away from incompatible materials.[1] The recommended storage temperature for similar compounds like (±)-Taxifolin is -20°C.
Handling and Preparation of Solutions
-
Engineering Controls: Always handle solid this compound and prepare stock solutions inside a certified chemical fume hood to prevent the inhalation of fine powders.
-
Procedural Steps:
-
Before beginning, ensure the work area is clean and free of clutter.
-
Don the appropriate PPE as outlined in Table 1.
-
Use dedicated spatulas and weighing papers for handling the solid powder to avoid cross-contamination.
-
Minimize the creation of dust.
-
When dissolving the compound, add the solvent to the powder slowly and carefully to prevent splashing.
-
Clearly label all prepared solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
In Case of Exposure or Spill
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spills: For small spills, carefully clean up the material without creating dust. Use appropriate absorbent material for solutions. Place all contaminated materials in a sealed container for hazardous waste disposal. Ensure adequate ventilation.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect unused powder, contaminated gloves, weighing papers, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Workflow Visualization
The following diagram illustrates the standard operating procedure for safely handling this compound from receipt of the compound to its final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
